[Ala1,3,11,15]-Endothelin (53-63)
Description
BenchChem offers high-quality [Ala1,3,11,15]-Endothelin (53-63) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala1,3,11,15]-Endothelin (53-63) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C109H163N25O32S |
|---|---|
Molecular Weight |
2367.7 g/mol |
IUPAC Name |
4-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C109H163N25O32S/c1-16-56(9)87(107(163)128-79(109(165)166)43-64-47-113-68-28-22-21-27-67(64)68)134-108(164)88(57(10)17-2)133-102(158)78(46-85(143)144)126-98(154)73(40-54(5)6)122-100(156)76(44-65-48-112-52-114-65)121-90(146)59(12)116-96(152)74(41-62-25-19-18-20-26-62)124-99(155)75(42-63-30-32-66(138)33-31-63)127-106(162)86(55(7)8)132-92(148)61(14)115-93(149)70(34-35-83(139)140)119-94(150)69(29-23-24-37-110)118-101(157)77(45-84(141)142)125-95(151)71(36-38-167-15)120-97(153)72(39-53(3)4)123-104(160)82(51-137)131-105(161)81(50-136)130-91(147)60(13)117-103(159)80(49-135)129-89(145)58(11)111/h18-22,25-28,30-33,47-48,52-61,69-82,86-88,113,135-138H,16-17,23-24,29,34-46,49-51,110-111H2,1-15H3,(H,112,114)(H,115,149)(H,116,152)(H,117,159)(H,118,157)(H,119,150)(H,120,153)(H,121,146)(H,122,156)(H,123,160)(H,124,155)(H,125,151)(H,126,154)(H,127,162)(H,128,163)(H,129,145)(H,130,147)(H,131,161)(H,132,148)(H,133,158)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChI Key |
NRTWVLDGYXCWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Linear Endothelin-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and experimental basis of linear endothelin-1 (ET-1) analogues. It is designed to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the rationale, synthesis, and biological evaluation of these important molecules.
Discovery and History of Endothelin-1 and the Rationale for Linear Analogues
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, was first isolated from the supernatant of cultured porcine aortic endothelial cells in 1988.[1] This discovery marked a significant milestone in cardiovascular research, as ET-1 was found to be one of the most powerful vasoconstrictors known.[2] The peptide is characterized by two intramolecular disulfide bonds, which create a complex bicyclic structure essential for its high-affinity binding to its receptors.[3]
The initial wave of research focused on understanding the physiological and pathophysiological roles of ET-1 and its G protein-coupled receptors, the ETA and ETB subtypes.[4][5] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction, while the ETB receptor, found on endothelial cells, can induce vasodilation through the release of nitric oxide and prostacyclin.[2][5]
The development of ET-1 analogues was driven by the need to dissect the structure-activity relationships of the native peptide and to create tools for probing the function of its receptors. A significant conceptual leap in this field was the exploration of linear analogues. The rationale for designing linear versions of the highly structured cyclic ET-1 peptide was multifaceted:
-
Simplifying Synthesis: The formation of the two disulfide bridges in the correct conformation during the chemical synthesis of ET-1 is a challenging step. Linear analogues, lacking these covalent linkages, offered a more straightforward synthetic route.[6][7]
-
Investigating the Role of the Cyclic Structure: By removing the constraints imposed by the disulfide bonds, researchers could investigate which structural elements of the peptide were essential for receptor binding and activation. This was crucial for understanding the pharmacophore of ET-1.
-
Improving Pharmacokinetic Properties: Cyclic peptides, while often potent, can have limitations in terms of drug-like properties. The exploration of linear analogues was, in part, driven by the hypothesis that they might offer improved stability, solubility, or other pharmacokinetic characteristics.[6][7]
-
Achieving Receptor Selectivity: Early research suggested that the complex bicyclic structure of ET-1 was critical for its high affinity for both ETA and ETB receptors. Scientists hypothesized that by creating more flexible linear analogues, it might be possible to achieve greater selectivity for one receptor subtype over the other.
Early studies on linear ET-1 analogues revealed that the removal of the disulfide bonds often led to a significant loss of activity, particularly at the ETA receptor. However, a breakthrough came with the discovery that certain linear fragments and modified analogues could retain significant, and in some cases selective, activity at the ETB receptor.[8] This finding was pivotal, as it demonstrated that the entire bicyclic structure of ET-1 was not an absolute requirement for receptor interaction.
Further research led to the development of the first ETA-selective linear agonists. These studies demonstrated that the C-terminal fragment of ET-1, particularly residues 9-21, contains key pharmacophoric elements for ETA receptor activation and that the bicyclic structure is not essential for this activity.[9]
Quantitative Bioactivity of Linear Endothelin-1 Analogues
The following table summarizes the biological activity of several key linear endothelin-1 analogues. The data is compiled from various studies and presented to allow for easy comparison of their potency and selectivity.
| Analogue Name | Modification(s) | Receptor Target | Bioassay | Potency (EC50/IC50/Ki) | Reference |
| ET-1 (Native) | - | ETA/ETB | Rat Thoracic Aorta (ETA) | EC50: 6.8 x 10⁻⁹ M | [9] |
| [Ala¹,³,¹¹,¹⁵]ET-1 | Linear; Cys replaced with Ala | ETB selective | Receptor Binding | Ki (ETB): ~1 nM; Ki (ETA): >1700 nM | [8] |
| [D-Lys⁹]cyclo¹¹⁻¹⁵ ET-1(9-21) | Truncated; Cyclic fragment | ETA selective | Rat Thoracic Aorta (ETA) | EC50: 2.3 x 10⁻⁷ M | [9] |
| [Ala¹¹,¹⁵, Trp(For)²¹]ET-1(9-21) | Linear; Truncated; Formylated Trp | ETA selective | Rat Thoracic Aorta (ETA) | EC50: 3.0 x 10⁻⁶ M | [9] |
| N-acetyl-[Ala¹¹,¹⁵]ET-1(9-21) | Linear; Truncated; N-acetylated | ETA agonist | Rat Thoracic Aorta (ETA) | EC50: 1.4 x 10⁻⁶ M | [9] |
| [Thr¹⁸, γ-MeLeu¹⁹]ET-1 | Full-length; substitutions | ETA/ETB Antagonist | Receptor Binding | IC50 (ETA): 0.42-0.70 nM; IC50 (ETB): 0.17-0.43 nM | [10] |
| [Dpr¹, Asp¹⁵]ET-1 | Monocyclic (amide linkage) | ETA Antagonist | Guinea Pig Lung | Inhibited ET-1 induced vasoconstriction at 1 x 10⁻⁷ M | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of linear endothelin-1 analogues.
Solid-Phase Peptide Synthesis (SPPS) of a Linear Endothelin-1 Analogue
The following is a representative protocol for the manual synthesis of a linear peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support. This method is widely applicable for the synthesis of linear ET-1 analogues.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for a C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Dipeptide wash solution (e.g., 2-chlorotrityl chloride resin treated with a dipeptide)
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the vessel and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent such as OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.
-
-
Washing: After a complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Aortic Ring Vasoconstriction Assay
This ex vivo assay is a standard method to assess the vasoconstrictor or vasodilator activity of compounds on isolated arterial segments.
Materials:
-
Thoracic aorta from a rat or other suitable animal model
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Norepinephrine or Potassium Chloride (KCl) for viability testing
-
Test compounds (e.g., ET-1 and linear analogues)
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. The rings are suspended between two L-shaped stainless-steel hooks, one fixed to the bottom of the chamber and the other connected to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To check the viability of the tissue, induce a contraction with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M) or KCl (e.g., 60 mM). Once a stable contraction is achieved, wash the tissue to return to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add the test compound (e.g., a linear ET-1 analogue) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Plot the concentration-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
-
Signaling Pathways and Experimental Workflows
Endothelin-1 Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of ETA and ETB receptors by endothelin-1.
Caption: ETA receptor signaling cascade leading to vasoconstriction and cell proliferation.
Caption: Dual roles of the ETB receptor in vasodilation and vasoconstriction.
Experimental Workflow for Linear Endothelin-1 Analogue Discovery
The following diagram outlines the typical workflow for the discovery and characterization of novel linear endothelin-1 analogues.
Caption: A typical workflow for the discovery and optimization of linear ET-1 analogues.
References
- 1. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-1 analogues substituted at both position 18 and 19: highly potent endothelin antagonists with no selectivity for either receptor subtype ETA or ETB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a specific endothelin 1 antagonist: effects on pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
[Ala1,3,11,15]-Endothelin Analogs: A Technical Guide to their Mechanism of Action as Selective ETB Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of [Ala1,3,11,15]-Endothelin-1 and its related analog, IRL-1620 (Suc-[Glu9,Ala11,15]-endothelin-1 (8-21)). These synthetic peptides are potent and selective agonists for the Endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) involved in a diverse range of physiological processes. This document details their binding affinities, the downstream signaling cascades they trigger, and the resulting physiological responses. Furthermore, it provides detailed experimental protocols for key assays used to characterize these and other ETB receptor agonists, along with visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to [Ala1,3,11,15]-Endothelin Analogs and the Endothelin System
The endothelin (ET) system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes, the Endothelin A (ETA) and Endothelin B (ETB) receptors. While ET-1 and ET-2 are non-selective agonists for both receptor subtypes, ET-3 shows a slight preference for the ETB receptor. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is more widely distributed and its activation can lead to varied, and sometimes opposing, physiological effects depending on its location.
[Ala1,3,11,15]-Endothelin-1 is a linear analog of ET-1 where the cysteine residues at positions 1, 3, 11, and 15 are replaced with alanine. This modification eliminates the disulfide bridges that are characteristic of the native endothelin peptides and confers high selectivity for the ETB receptor. A more extensively studied and potent selective ETB agonist is IRL-1620, a truncated and modified analog of [Ala1,3,11,15]-Endothelin-1. These selective agonists are invaluable tools for elucidating the specific functions of the ETB receptor and represent potential therapeutic agents for various conditions, including neurological disorders and as adjuncts in cancer therapy.
Quantitative Pharmacological Data
The selectivity of [Ala1,3,11,15]-Endothelin-1 and IRL-1620 for the ETB receptor over the ETA receptor is a key feature of their pharmacological profile. This selectivity is quantified through binding assays that determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) at each receptor subtype.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Type | Reference |
| [Ala1,3,11,15]-Endothelin-1 | ETB | - | 0.33 | Cerebellum | [1][2] |
| ETB | - | 0.61 | Bronchus, Lung | [1][2] | |
| ETA | - | 2200 | VSMC | [1][2] | |
| IRL-1620 | ETB | 0.016 | - | Recombinant | [3][4] |
| ETA | 1900 | - | Recombinant | [3][4] |
Mechanism of Action: ETB Receptor Signaling Pathways
Activation of the ETB receptor by agonists such as [Ala1,3,11,15]-Endothelin-1 and IRL-1620 initiates a cascade of intracellular signaling events. The ETB receptor can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of various downstream effector pathways.
3.1. Gq/11-Mediated Pathway: The Primary Signaling Cascade
The most well-characterized signaling pathway for ETB receptor activation in many cell types, particularly endothelial cells, is through the Gq/11 family of G-proteins.
-
Phospholipase C (PLC) Activation: Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
3.2. Downstream Effects in Endothelial Cells
In vascular endothelial cells, the increase in intracellular calcium is a critical event that leads to vasodilation:
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: The elevated cytosolic Ca2+ binds to calmodulin, and the Ca2+/calmodulin complex activates endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide (NO) Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
Vascular Smooth Muscle Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation and a decrease in blood pressure.
3.3. Other Signaling Pathways
The ETB receptor can also couple to other G-proteins, leading to modulation of different signaling pathways:
-
Gi/o-Mediated Pathway: In some cell types, the ETB receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gs-Mediated Pathway: Conversely, coupling to Gs proteins can stimulate adenylyl cyclase activity, resulting in an increase in cAMP.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ETB receptor activation can also lead to the activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Figure 1: ETB Receptor Gq/11 Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ETB receptor agonists.
4.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ETB receptor.
-
Materials:
-
Membrane preparations from cells expressing human recombinant ETB receptors.[3]
-
Radioligand: [125I]-ET-1.[3]
-
Unlabeled competitor: [Ala1,3,11,15]-Endothelin-1 or IRL-1620.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).[3]
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA).[3]
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[3][5]
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([125I]-ET-1, e.g., 0.25 nM), and varying concentrations of the unlabeled competitor.[3]
-
Incubation: Incubate the plate for 1-2 hours at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[3][5]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Quantification: Dry the filters and measure the radioactivity of the bound radioligand in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. Intracellular Calcium Mobilization Assay
This assay measures the ability of an agonist to induce an increase in intracellular calcium concentration.
-
Materials:
-
Procedure:
-
Cell Culture: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM, Pluronic F-127, and optionally probenecid in HBS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[6]
-
Washing: Gently wash the cells with HBS to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Addition: Add varying concentrations of the ETB agonist to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence ratio over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the agonist concentration to determine the EC50 value.
-
4.3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium.
-
Materials:
-
Cultured endothelial cells.
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]
-
Sodium nitrite standard solutions.
-
96-well microplate reader.
-
-
Procedure:
-
Cell Treatment: Culture endothelial cells in a 96-well plate. Treat the cells with varying concentrations of the ETB agonist for a specified period.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess Reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to develop.[7]
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standards. Use the standard curve to determine the concentration of nitrite in the cell culture supernatants, which reflects the amount of NO produced.
-
4.4. In Vitro Vascular Reactivity Assay
This assay assesses the functional effect of the ETB agonist on blood vessel tone (vasodilation or vasoconstriction).
-
Materials:
-
Isolated blood vessel rings (e.g., rat aorta).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
-
ETB agonist.
-
-
Procedure:
-
Vessel Preparation: Isolate a blood vessel (e.g., thoracic aorta) and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vessel rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl.
-
Vasodilation Protocol: Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of the ETB agonist to assess endothelium-dependent vasodilation.
-
Vasoconstriction Protocol: In a separate set of experiments, add cumulative concentrations of the ETB agonist to the resting vessel rings to assess direct vasoconstrictor effects.
-
Data Analysis: Record the changes in isometric tension. For vasodilation, express the relaxation as a percentage of the pre-contraction. For vasoconstriction, express the contraction as a percentage of the maximal KCl-induced contraction. Plot the response against the agonist concentration to determine EC50 and maximal effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel ETB receptor agonist.
Figure 2: Experimental Workflow for ETB Agonist Characterization
Conclusion
[Ala1,3,11,15]-Endothelin-1 and IRL-1620 are potent and highly selective agonists of the ETB receptor. Their mechanism of action is primarily mediated through the Gq/11-PLC-IP3 pathway, leading to an increase in intracellular calcium and subsequent activation of eNOS in endothelial cells, resulting in nitric oxide production and vasodilation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the pharmacology of these and other ETB receptor modulators. A thorough understanding of their mechanism of action is crucial for the continued exploration of their therapeutic potential in a variety of disease states.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. hellobio.com [hellobio.com]
- 3. ChemiSCREEN™ Membrane Preparation Recombinant Human ETB Endothelin Receptor | HTS046M [merckmillipore.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
ETB receptor selective agonist binding affinity
An In-depth Technical Guide to Endothelin-B (ETB) Receptor Selective Agonist Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinities of selective agonists for the Endothelin-B (ETB) receptor, a critical target in various physiological and pathological processes. The ETB receptor, a G-protein coupled receptor (GPCR), plays a nuanced role in vascular tone, cell proliferation, and clearance of endothelin-1 (ET-1), making its selective modulation a key area of interest for therapeutic development in cardiovascular diseases, neuroprotection, and oncology.[1][2][3]
Core Concepts in ETB Receptor Pharmacology
Endothelin receptors are broadly classified into two main subtypes: ETA and ETB.[1] While ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are expressed on both endothelial cells, where they typically mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also induce vasoconstriction.[3] The ETB receptor binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with equal affinity, in contrast to the ETA receptor which shows a preference for ET-1 and ET-2.[3][4] Selective agonists are invaluable tools for elucidating the specific functions of the ETB receptor and for developing targeted therapeutics.
Quantitative Binding Affinity of ETB Receptor Selective Agonists
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competition binding assays. A lower value indicates a higher binding affinity. For agonists, selectivity is determined by comparing the binding affinity for the target receptor (ETB) to that of other related receptors (ETA).
The following table summarizes the binding affinity data for several well-characterized ETB receptor selective agonists. The data is compiled from various radioligand binding studies.
| Agonist | Receptor Subtype | Binding Affinity (Ki or Kd) | Binding Affinity (IC50) | Species/Tissue | Reference |
| IRL-1620 | ETB | 16 pM | - | Human (cloned) | [5][6] |
| ETA | 1900 nM (1.9 µM) | - | Human (cloned) | [5][6] | |
| ETB | 69.1 pM (Kd) | - | Rat Cerebellum | [7] | |
| ETB | 115 pM (Kd) | - | Human (cloned) | [7] | |
| BQ-3020 | ETB | 0.18 nM | 0.2 nM | Human (cloned) / Porcine Cerebellum | [8][9] |
| ETA | 970 nM | 940 nM | Human (cloned) / Aortic Smooth Muscle | [8] | |
| ETB | 31 pM (Kd) | - | Rat Cerebellum | [10] | |
| Sarafotoxin S6c | ETB | ~20 pM | - | Rat Hippocampus/Cerebellum | [11] |
| ETA | ~4500 nM (4.5 µM) | - | Rat Atria/Aorta | [11] | |
| ETB | 0.34 nM (Kd) | - | Human Left Ventricle | [12] | |
| ETA | 2.0 µM (Kd) | - | Human Left Ventricle | [12] | |
| ETB | 0.06 nM (Kd) | - | Rat Left Ventricle | [12] | |
| ETA | 3.5 µM (Kd) | - | Rat Left Ventricle | [12] | |
| - | - | 854 nM | Rat Ventricular Membranes | [13] | |
| [Ala1,3,11,15]ET-1 | ETB | Selective Agonist | - | - | [3][14] |
| ETA | - | - | - | [3][14] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of affinity. IC50 (half-maximal inhibitory concentration) is a measure of potency in inhibiting radioligand binding. These values can be influenced by experimental conditions, tissue source, and radioligand used.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity and selectivity of receptor ligands. The following is a generalized protocol for a competition binding assay to determine the affinity of an ETB selective agonist.
Objective: To determine the binding affinity (Ki) of a test agonist for the ETB receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing ETB receptors (e.g., rat cerebellum, human left ventricle, or HEK293 cells stably expressing the human ETB receptor).[10][12][15]
-
Radioligand: A high-affinity, subtype-selective radioligand. For ETB receptors, [¹²⁵I]BQ-3020 or [¹²⁵I]IRL-1620 are commonly used.[7][10][16] Alternatively, a non-selective radioligand like [¹²⁵I]ET-1 can be used in conjunction with a selective ETA antagonist (like BQ-123) to isolate binding to ETB receptors.[17]
-
Test Agonist: The unlabeled ETB selective agonist of interest (e.g., IRL-1620, BQ-3020).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM ET-1) to saturate all receptors and determine the amount of non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) or a 96-well microtiter filtration plate.[18]
-
Detection: A gamma counter to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a series of tubes or a 96-well plate, combine:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test agonist.
-
For total binding tubes, add only the membrane and radioligand.
-
For non-specific binding tubes, add membrane, radioligand, and a saturating concentration of an unlabeled ligand.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C to prevent receptor internalization or room temperature) for a duration sufficient to reach equilibrium (e.g., 3 hours).[19]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test agonist.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Experimental Workflows
ETB Receptor Signaling Pathway
Activation of the ETB receptor by an agonist initiates multiple intracellular signaling cascades through the coupling of various G proteins.
Caption: ETB receptor signaling through Gq and Gi protein pathways.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine agonist affinity.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 2. Endothelin B receptor agonist, IRL-1620, reduces neurological damage following permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species differences in the binding characteristics of [125I]IRL-1620, a potent agonist specific for endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel radioligand [125I]BQ-3020 selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. ETB (Endothelin Receptor B) Polyclonal Antibody (7TM0220N) [thermofisher.com]
- 16. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Radioligand binding characteristics of the endothelin receptor in the rabbit iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
[Ala1,3,11,15]-Endothelin (53-63) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide [Ala1,3,11,15]-Endothelin-1, a potent and selective agonist for the endothelin type B (ETB) receptor. This document details its molecular characteristics, synthesis, purification, characterization, and its role in signaling pathways, making it an essential resource for professionals in pharmacology and drug development.
Molecular Profile
[Ala1,3,11,15]-Endothelin-1 is a linear analog of the vasoconstrictor peptide Endothelin-1 (ET-1). In this analog, the four cysteine residues at positions 1, 3, 11, and 15, which form two intramolecular disulfide bonds in the native peptide, are replaced with alanine residues. This modification eliminates the cyclic structure of ET-1 and confers high selectivity for the ETB receptor.
Physicochemical Properties
The molecular formula and weight of [Ala1,3,11,15]-Endothelin-1 can vary slightly based on its salt form (e.g., TFA salt). The properties of the free peptide are summarized below.
| Property | Value |
| Chemical Formula | C109H163N25O32S |
| Molecular Weight | 2367.67 g/mol [1] |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp[1] |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
[Ala1,3,11,15]-Endothelin-1 is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[2] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
General Workflow for Fmoc SPPS:
References
An In-depth Technical Guide to the Synthesis and Purification of [Ala1,3,11,15]-Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of [Ala1,3,11,15]-Endothelin-1, a linear analogue of Endothelin-1. This peptide is a potent and selective agonist for the endothelin B (ETB) receptor, making it a valuable tool in pharmacological research and drug development. This document details the chemical synthesis via solid-phase peptide synthesis (SPPS), purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and provides insights into its biological signaling pathway.
Note on Nomenclature: The request specified "[Ala1,3,11,15]-Endothelin (53-63)". However, the scientific literature predominantly refers to [Ala1,3,11,15]-Endothelin-1, a 21-amino acid peptide. No specific fragment corresponding to "(53-63)" could be identified for this analogue. Therefore, this guide will focus on the synthesis and purification of the full-length [Ala1,3,11,15]-Endothelin-1 peptide.
Peptide Overview and Properties
[Ala1,3,11,15]-Endothelin-1 is a synthetic analogue of the potent vasoconstrictor peptide, Endothelin-1. In this analogue, the four cysteine residues that form two intramolecular disulfide bridges in the native peptide are replaced with alanine residues.[1] This substitution results in a linear peptide that exhibits high selectivity for the ETB receptor over the ETA receptor.[2]
| Property | Value |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
| Molecular Formula | C₁₀₉H₁₆₃N₂₅O₃₂S |
| Molecular Weight | 2367.67 g/mol |
| Biological Activity | Selective ETB receptor agonist. IC₅₀ values for displacing [¹²⁵I]-ET-1 are 0.33 nM for ETB and 2200 nM for ETA receptors.[3] In some studies, IC₅₀ values were reported as 0.33 nM for ETB and 570 nM for ETA for the porcine receptors.[2] |
| Appearance | White to off-white lyophilized powder. |
| Solubility | Soluble in water and aqueous solutions. |
Synthesis of [Ala1,3,11,15]-Endothelin-1
The synthesis of [Ala1,3,11,15]-Endothelin-1 is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1][4] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
The following protocol is a generalized procedure based on standard Fmoc-SPPS methodologies and specific information available for the synthesis of this peptide, which has been reported to be prepared in approximately 17% yield.[1][6]
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[3]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to the first deprotection step.
-
If using a non-loaded resin, couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH for the C-terminus) to the resin using a suitable coupling protocol.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling Cycle (repeated for each amino acid in the sequence):
-
Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add the base (e.g., DIEA, 6-10 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. A modified double-coupling procedure, involving a symmetrical anhydride followed by an O-benzotriazolyl ester, has been reported for this synthesis.[1][6]
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Deprotection of Side Chains:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification of [Ala1,3,11,15]-Endothelin-1
The crude synthetic peptide contains the desired product along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[4][7][8]
Experimental Protocol: Preparative RP-HPLC
Materials and Reagents:
-
Crude [Ala1,3,11,15]-Endothelin-1 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase buffer (e.g., 5% ACN in water with 0.1% TFA). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in ACN) until a stable baseline is achieved.
-
Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes at a flow rate appropriate for the column size. The optimal gradient should be developed on an analytical scale first.
-
Fraction Collection: Monitor the column effluent at a suitable wavelength (typically 214 nm or 280 nm) and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final product as a white, fluffy powder.
Purification Workflow Diagram
Caption: RP-HPLC Purification Workflow.
Biological Activity and Signaling Pathway
[Ala1,3,11,15]-Endothelin-1 acts as a selective agonist at the ETB receptor. The ETB receptor is a G-protein coupled receptor (GPCR) found on various cell types, including endothelial cells.[9] Activation of the endothelial ETB receptor leads to the production of nitric oxide (NO), a potent vasodilator.
ETB Receptor Signaling Pathway
The binding of [Ala1,3,11,15]-Endothelin-1 to the ETB receptor on endothelial cells initiates a signaling cascade that results in the activation of endothelial nitric oxide synthase (eNOS).[9] This pathway is crucial for mediating vasodilation.
Key steps in the signaling pathway:
-
Ligand Binding and G-protein Activation: The peptide binds to the ETB receptor, causing a conformational change that activates the associated heterotrimeric G-protein (primarily Gq).[9][10]
-
PI3K Activation: The activated G-protein subunits stimulate phosphoinositide 3-kinase (PI3K).[9]
-
Akt Phosphorylation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the protein kinase Akt (also known as protein kinase B).[9]
-
eNOS Activation: Activated Akt phosphorylates and activates eNOS.
-
Nitric Oxide Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
Vasodilation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.
Signaling Pathway Diagram
Caption: ETB Receptor Signaling Pathway in Endothelial Cells.
This guide provides a foundational understanding for the synthesis and purification of [Ala1,3,11,15]-Endothelin-1. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.
References
- 1. Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase peptide synthesis of human endothelin precursor peptides using two-step hard acid deprotection/cleavage methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: [Ala1,3,11,15]-Endothelin (53-63)
CAS Number: 121204-87-3[1][2][3][4]
This technical guide provides a comprehensive overview of [Ala1,3,11,15]-Endothelin (53-63), a synthetic analog of Endothelin-1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this selective endothelin receptor agonist.
Core Compound Information
[Ala1,3,11,15]-Endothelin (53-63) is a linear peptide analog of endothelin-1 where the four cysteine residues at positions 1, 3, 11, and 15 are replaced by alanine.[5] This modification eliminates the two intramolecular disulfide bonds present in the native endothelin-1, resulting in a molecule with distinct receptor selectivity.
| Property | Value | Reference |
| CAS Number | 121204-87-3 | [1][2][3][4] |
| Molecular Formula | C109H163N25O32S | [1][3][4] |
| Molecular Weight | 2367.67 g/mol | [2][3] |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [2] |
| Biological Activity | Selective Endothelin Receptor Type B (ETB) Agonist | [1][6][7] |
Quantitative Biological Data
[Ala1,3,11,15]-Endothelin (53-63) exhibits high selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified through competitive radioligand binding assays.
| Receptor Subtype | IC50 (nM) | Assay Conditions | Reference |
| ETB | 0.33 | Displacement of [125I]-ET-1 from porcine receptors | [1] |
| ETA | 2200 | Displacement of [125I]-ET-1 from porcine receptors | [1] |
| ETB | 0.33 | Porcine receptors | [8] |
| ETA | 570 | Porcine receptors | [8] |
Experimental Protocols
Solid-Phase Peptide Synthesis
The synthesis of [Ala1,3,11,15]-Endothelin-1 has been achieved using a solid-phase methodology.[5] A general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below.
Workflow for Solid-Phase Peptide Synthesis
General workflow for solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: A suitable resin, such as Rink Amide AM resin, is swelled in a non-polar solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is washed multiple times with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected amine on the resin. A modified double-coupling procedure can be employed, which involves an initial coupling with a symmetrical anhydride followed by a second coupling with an O-benzotriazolyl ester.[5] Common coupling reagents include HBTU, HCTU, or DIC with an additive like OxymaPure.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Radioligand Binding Assay for Receptor Affinity
The binding affinity of [Ala1,3,11,15]-Endothelin (53-63) for ETA and ETB receptors can be determined by competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Cell membranes expressing either ETA or ETB receptors are prepared from cultured cells or tissues known to express these receptors.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and protease inhibitors.
-
Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-Endothelin-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor, [Ala1,3,11,15]-Endothelin (53-63).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Assessment of Bronchoconstriction and Blood Pressure in Guinea Pigs
The physiological effects of endothelin analogs can be assessed in animal models. The following is a general protocol for measuring bronchoconstriction and blood pressure in anesthetized guinea pigs, which can be adapted for [Ala1,3,11,15]-Endothelin (53-63).
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and the trachea is cannulated for artificial ventilation. A carotid artery is cannulated for blood pressure monitoring, and a jugular vein is cannulated for intravenous administration of the test compound.
-
Measurement of Bronchoconstriction: Pulmonary inflation pressure (PIP) is monitored as an indicator of bronchoconstriction. An increase in PIP reflects airway narrowing.
-
Measurement of Blood Pressure: Mean arterial blood pressure (MAP) is continuously recorded from the carotid artery.
-
Compound Administration: [Ala1,3,11,15]-Endothelin (53-63) is administered intravenously at various doses.
-
Data Acquisition and Analysis: Changes in PIP and MAP are recorded over time and compared to baseline values. Dose-response curves can be generated to quantify the potency of the compound.
Signaling Pathways
As a selective ETB receptor agonist, [Ala1,3,11,15]-Endothelin (53-63) is expected to activate the downstream signaling pathways associated with the ETB receptor. The ETB receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, including Gq and Gi.
ETB Receptor Signaling in Endothelial Cells
In endothelial cells, activation of the ETB receptor primarily leads to vasodilation through the production of nitric oxide (NO) and prostacyclin.
ETB receptor signaling pathway in endothelial cells leading to nitric oxide production.
Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide. NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.
ETB Receptor Signaling in Smooth Muscle Cells
In vascular smooth muscle cells, ETB receptor activation can lead to vasoconstriction through pathways similar to those of the ETA receptor, involving Gq-PLC-IP3-mediated calcium release.
ETB receptor signaling in smooth muscle cells leading to contraction.
Conclusion
[Ala1,3,11,15]-Endothelin (53-63) is a valuable pharmacological tool for studying the roles of the ETB receptor. Its high selectivity allows for the specific investigation of ETB-mediated physiological and pathological processes, distinguishing them from ETA-mediated effects. The information and protocols provided in this guide serve as a resource for researchers designing experiments involving this potent and selective ETB receptor agonist.
References
- 1. Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejbiotechnology.info [ejbiotechnology.info]
An In-depth Technical Guide to the Biological Properties of Alanine-Substituted Endothelin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the structure-activity relationships of endothelin-1 (ET-1) as determined through alanine scanning mutagenesis. It details the impact of specific amino acid substitutions on receptor binding and functional activity, outlines key experimental protocols for characterization, and illustrates the underlying signaling pathways.
Introduction: Endothelin and Alanine Scanning Mutagenesis
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases.[1][2] It exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[2][3] Understanding the specific residues of ET-1 that are critical for receptor interaction and signal transduction is paramount for the rational design of novel therapeutics targeting the endothelin system.
Alanine scanning is a powerful site-directed mutagenesis technique used to systematically evaluate the contribution of individual amino acid side chains to a peptide's or protein's function.[4] By substituting each residue with alanine—an amino acid with a small, chemically inert methyl group—it is possible to identify "hot spots" essential for biological activity without drastically altering the peptide's secondary structure.[4] This approach has been instrumental in mapping the functional determinants of ET-1.
Endothelin Signaling Pathways
The binding of ET-1 to its receptors, ETA and ETB, initiates a cascade of intracellular signaling events. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation.[2] ETB receptors are found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where their activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[2][5] Both receptors couple to various G proteins, with Gαq being a primary effector. Activation of the Gαq pathway leads to the stimulation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses such as muscle contraction and gene expression.[6][7]
Structure-Activity Relationships from Alanine Scanning
Systematic alanine substitution of ET-1 has revealed that specific residues play distinct roles in either receptor binding or signal transduction. The C-terminal region, in particular, has been identified as crucial for receptor interaction.
Quantitative Data Summary
The following table summarizes key findings from studies on alanine-substituted ET-1 analogs, focusing on their binding affinity (Ki) for ETA and ETB receptors and their functional activity.
| Analog | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Implied Role of Substituted Residue |
| Wild-Type ET-1 | ETA | 0.2 ± 0.02[8] | Potent Contraction[8] | Baseline |
| ETB | 0.2 ± 0.03[8] | Potent Agonist | Baseline | |
| [Ala8]ET-1 | ETA/ETB | Retained high affinity[9] | >90% loss of agonist activity[9] | Signal Transduction |
| [Ala9]ET-1 | ETA | 0.04 ± 0.01[8] | More potent than ET-1[8][10] | Binding and Activation (ETA) |
| ETB | 0.2 ± 0.04[8] | Similar to ET-1[8] | Not critical for ETB binding | |
| [Ala13]ET-1 | ETA/ETB | Sharply reduced affinity (<2% of ET-1)[9] | N/A | Receptor Contact (Aromatic) |
| [Ala14]ET-1 | ETA/ETB | Sharply reduced affinity (<2% of ET-1)[9] | N/A | Receptor Contact (Aromatic) |
| [Ala17]ET-1 | ETA/ETB | Retained high affinity[9] | >90% loss of agonist activity[9] | Signal Transduction |
| [Ala20]ET-1 | ETA | 1.6 ± 0.2[8] | ~4-5 fold decrease in contraction[8][10] | Binding (Both Receptors) |
| ETB | 1.4 ± 0.4[8] | Reduced activity[8] | Binding (Both Receptors) | |
| [Ala21]ET-1 | ETA | > 50[8] | No contraction produced[8][10] | Critical for Binding (Both Receptors) |
| ETB | > 50[8] | No activity[8] | Critical for Binding (Both Receptors) |
Key Findings
-
Residues Critical for Receptor Binding: Alanine substitution of the aromatic residues Tyr13 , Phe14 , and especially Trp21 , as well as Ile20 , leads to a dramatic loss of binding affinity for both ETA and ETB receptors.[8][9][11] This indicates their side chains are essential for making direct contact with the receptor binding pocket. The indole ring of Trp21 is considered particularly vital.[11]
-
Residues Critical for Signal Transduction: In contrast, analogs like [Ala8]ET-1 and [Ala17]ET-1 retain high receptor binding affinity but lose most of their ability to trigger a functional response (agonist activity).[9] This suggests that while these residues (Asp8 and Leu17) are not required for the initial docking to the receptor, their side chains are crucial for inducing the conformational change in the receptor necessary for G-protein activation and subsequent signaling.[9]
-
Residues Modulating Receptor Selectivity/Potency: The substitution of Lys9 with alanine ([Ala9]ET-1) surprisingly increases binding potency at the ETA receptor, suggesting its native side chain may introduce a minor steric or electrostatic hindrance.[8][12] This position is less critical for ETB receptor binding.[8]
Experimental Protocols
The characterization of alanine-substituted endothelin analogs involves a combination of binding and functional assays to determine their affinity for receptors and their ability to elicit a biological response.
General Experimental Workflow
Radioligand Receptor Binding Assay
This assay quantifies the affinity of an analog for endothelin receptors.
-
Objective: To determine the inhibition constant (Ki) of an alanine-substituted analog.
-
Materials:
-
Cell lines expressing a high density of a single receptor subtype (e.g., A-10 cells for ETA; human Girardi heart cells for ETB).[8][13]
-
Radiolabeled endothelin, typically [125I]ET-1.[8]
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).
-
Unlabeled ET-1 and alanine-substituted analogs.
-
Microtiter filtration plates and a cell harvester or vacuum manifold.[13]
-
-
Protocol:
-
Preparation: Culture and harvest cells. Prepare cell membrane homogenates.
-
Competition Binding: In a microtiter plate, incubate a constant concentration of cell membranes and [125I]ET-1 with varying concentrations of the unlabeled test analog.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand. Wash filters quickly with ice-cold buffer to remove non-specific binding.[13]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Vasoconstriction Assay
This functional assay measures the ability of an analog to induce smooth muscle contraction.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an analog as an agonist or antagonist.
-
Materials:
-
Protocol:
-
Tissue Preparation: Dissect the desired blood vessel and cut it into rings (2-4 mm). The endothelium may be mechanically removed for specific protocols.
-
Mounting: Suspend the rings in the organ baths between two hooks, with one connected to the force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes, with regular buffer changes.
-
Viability Check: Contract the tissue with a depolarizing agent (e.g., KCl) to ensure viability.
-
Cumulative Concentration-Response Curve: Add the alanine-substituted analog to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Data Analysis: Record the contractile force at each concentration. Plot the response as a percentage of the maximum response versus the log concentration of the analog. Use a sigmoidal dose-response model to calculate the EC50 (concentration producing 50% of the maximal effect) and the Emax (maximal response).
-
Conclusion and Implications for Drug Development
Alanine scanning mutagenesis has been indispensable in elucidating the molecular basis of endothelin-1's biological activity. The clear distinction between residues essential for receptor binding (e.g., Trp21, Phe14) and those required for signal transduction (e.g., Asp8, Leu17) provides a detailed functional map of the peptide.[9] This knowledge is critical for drug development professionals seeking to design novel endothelin receptor modulators. For instance, modifications to the C-terminal tail could lead to potent antagonists that occupy the binding site without triggering activation. Conversely, targeting regions involved in signal transduction could yield biased agonists or allosteric modulators with unique therapeutic profiles. The detailed protocols provided herein serve as a foundational guide for the preclinical characterization of such next-generation compounds.
References
- 1. Endothelin--a new family of endothelium-derived peptides with widespread biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine scanning - Wikipedia [en.wikipedia.org]
- 5. Endothelin-1 Signaling in Vascular Physiology and Pathophysiology: Ingenta Connect [ingentaconnect.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of receptor binding and activation sites in endothelin-1 by use of site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alanine scan of endothelin: importance of aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Structure-activity relationships of endothelin-1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of [Ala1,3,11,15]-Endothelin (53-63)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin (53-63) is a synthetic linear analog of endothelin-1 (ET-1) where the four cysteine residues are replaced by alanine. This modification eliminates the disulfide bridges, resulting in a peptide that acts as a selective agonist for the endothelin B (ETB) receptor. Unlike the potent vasoconstrictor ET-1, which acts on both ETA and ETB receptors, [Ala1,3,11,15]-Endothelin (53-63) allows for the specific investigation of ETB receptor-mediated effects in vivo. These application notes provide detailed protocols for in vivo experiments in rats to characterize the cardiovascular effects of this compound.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Ligand | Receptor Subtype | IC50 (nM) | Reference |
| [Ala1,3,11,15]-Endothelin-1 | ETB | 0.33 | |
| ETA | 2200 |
Table 2: Qualitative In Vivo Vascular Effects in Rats
| Experimental Preparation | Effect of [Ala1,3,11,15]-Endothelin-1 | Co-administration with Endothelin-1 |
| In situ blood-perfused mesenteric circulation | Partial agonist (weak vasoconstriction) | Enhanced vasoconstrictor response to ET-1 |
| In situ blood-perfused hindquarters circulation | No vasorelaxant effect | Enhanced vasoconstrictor response to ET-1 |
| Isolated Krebs-Henseleit-perfused mesenteric bed | No vasoconstrictor effect | Enhanced vasoconstrictor response to ET-1 |
Signaling Pathways
Activation of the ETB receptor by [Ala1,3,11,15]-Endothelin (53-63) can lead to opposing vascular effects: vasodilation and vasoconstriction, depending on the location of the receptor.
-
On endothelial cells , ETB receptor activation typically leads to vasodilation. This is mediated by the production of nitric oxide (NO) and prostacyclin.
-
On vascular smooth muscle cells , ETB receptor stimulation can cause vasoconstriction.
Experimental Protocols
Preparation of [Ala1,3,11,15]-Endothelin (53-63) Solution
-
Vehicle: For in vivo administration, dissolve [Ala1,3,11,15]-Endothelin (53-63) in sterile, pyrogen-free 0.9% saline.
In Vivo Experimental Models in Anesthetized Rats
The following protocols are based on the methods described by Gardiner et al. (1990) for studying the vascular effects of endothelin analogs in rats.
Animal Model:
-
Male Wistar rats (body weight 250-350 g).
-
Anesthesia: Administer a suitable anesthetic, for example, pentobarbitone sodium (60 mg/kg, intraperitoneally). Maintain anesthesia with supplemental doses as required.
General Surgical Procedures:
-
Insert a tracheal cannula to ensure a clear airway.
-
Cannulate the carotid artery for continuous monitoring of blood pressure and heart rate.
-
Cannulate the jugular vein for the administration of the peptide and other substances.
Protocol 2.1: In Situ Blood-Perfused Mesenteric Vascular Bed
This preparation allows for the study of vascular responses in the mesenteric circulation under conditions of constant blood flow.
Surgical Preparation:
-
Perform a midline laparotomy to expose the abdominal contents.
-
Isolate the superior mesenteric artery and place a loose ligature around it.
-
Cannulate a side branch of the superior mesenteric artery for drug administration directly into the mesenteric circulation.
-
Perfuse the mesenteric vascular bed with blood from a carotid artery at a constant flow rate using a peristaltic pump.
-
Monitor the perfusion pressure continuously. Changes in perfusion pressure at a constant flow reflect changes in mesenteric vascular resistance.
Experimental Procedure:
-
Allow the preparation to stabilize for at least 30 minutes after surgery.
-
Administer bolus injections of [Ala1,3,11,15]-Endothelin (53-63) in increasing doses into the mesenteric arterial cannula.
-
Record the changes in mesenteric perfusion pressure.
-
To assess the interaction with ET-1, administer a sub-maximal dose of ET-1 followed by co-administration of [Ala1,3,11,15]-Endothelin (53-63) and ET-1.
Protocol 2.2: In Situ Blood-Perfused Hindquarters Circulation
This model is used to investigate vascular responses in the hindlimb circulation.
Surgical Preparation:
-
Isolate the abdominal aorta and vena cava.
-
Ligate all major vessels branching from the aorta between the renal arteries and the aortic bifurcation, except for those supplying the hindquarters.
-
Insert a cannula into the distal aorta for perfusion of the hindquarters.
-
Perfuse the hindquarters with blood from a carotid artery at a constant flow rate.
-
Monitor the perfusion pressure in the aortic cannula.
Experimental Procedure:
-
Follow a similar procedure as for the mesenteric vascular bed, administering [Ala1,3,11,15]-Endothelin (53-63) and observing changes in hindquarters perfusion pressure.
Protocol 2.3: Isolated Krebs-Henseleit-Perfused Mesenteric Bed
This ex vivo preparation allows for the study of direct vascular effects in the absence of systemic influences.
Preparation of Krebs-Henseleit Solution:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Bubble the solution with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Surgical Preparation:
-
Euthanize the rat and excise the superior mesenteric artery and the attached mesenteric vascular bed.
-
Cannulate the superior mesenteric artery and perfuse with warmed (37°C), oxygenated Krebs-Henseleit solution at a constant flow rate.
-
Monitor the perfusion pressure.
Experimental Procedure:
-
After a stabilization period, administer [Ala1,3,11,15]-Endothelin (53-63) and ET-1 into the perfusion circuit and record changes in perfusion pressure.
Expected Outcomes
Based on previous studies, [Ala1,3,11,15]-Endothelin (53-63) is expected to be a partial agonist in the in situ blood-perfused preparations, eliciting a weak vasoconstrictor response compared to ET-1. In the isolated Krebs-Henseleit perfused mesentery, it is not expected to show significant vasoconstrictor activity on its own. However, when co-administered with ET-1, it is anticipated to enhance the vasoconstrictor response to ET-1 in all preparations. These findings suggest a modulatory role of the ETB receptor in the overall vascular response to endothelins.
Application Notes and Protocols for [Ala1,3,11,15]-Endothelin (53-63) in Vasoconstriction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin (53-63), a linear analog of Endothelin-1 (ET-1), is a potent and highly selective agonist for the Endothelin B (ETB) receptor.[1] Unlike ET-1, which is a potent vasoconstrictor acting on both ETA and ETB receptors, the action of [Ala1,3,11,15]-Endothelin (53-63) is primarily mediated through ETB receptors.[1] This selectivity makes it a valuable tool for dissecting the specific roles of ETB receptors in vascular tone regulation. These application notes provide detailed protocols for utilizing [Ala1,3,11,15]-Endothelin (53-63) in vasoconstriction assays, primarily focusing on the wire myography technique, and elucidating the underlying signaling pathways.
Activation of ETB receptors on vascular smooth muscle cells (VSMCs) can lead to vasoconstriction.[2] However, it is crucial to note that ETB receptors are also present on endothelial cells, where their activation typically leads to the release of vasodilators like nitric oxide (NO), causing vasorelaxation.[3][4] The net effect of [Ala1,3,11,15]-Endothelin (53-63) on a given blood vessel will, therefore, depend on the relative expression and functionality of ETB receptors on both cell types. Interestingly, some studies have shown that in certain vascular beds, such as mesenteric small resistance arteries, selective ETB agonists like IRL-1620 (a compound closely related to [Ala1,3,11,15]-Endothelin (53-63)) may not induce vasoconstriction on their own.[5]
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor in various tissues, highlighting its selectivity. Note that a lower IC50 value indicates higher binding affinity.
| Tissue/Cell Type | Receptor | IC50 (nM) | Reference |
| Bronchus | ETB | 0.61 | MedChemExpress |
| Lung | ETB | 0.61 | MedChemExpress |
| Cerebellum | ETB | 0.33 | MedChemExpress |
| Vascular Smooth Muscle Cells (VSMC) | ETB | 2200 | MedChemExpress |
Signaling Pathways
The vasoconstrictor effect of [Ala1,3,11,15]-Endothelin (53-63) in vascular smooth muscle cells is initiated by its binding to the G-protein coupled ETB receptor. This binding activates a downstream signaling cascade, as depicted in the following diagrams.
Caption: ETB receptor signaling pathway in vascular smooth muscle leading to vasoconstriction.
Experimental Protocols
Wire Myography Assay for Vasoconstriction
This protocol outlines the steps for assessing the vasoconstrictor effect of [Ala1,3,11,15]-Endothelin (53-63) on isolated arterial rings using a wire myograph.
Materials:
-
[Ala1,3,11,15]-Endothelin (53-63)
-
Isolated arterial segments (e.g., rat aorta, mesenteric artery)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
High potassium solution (KPSS) for viability testing (similar to PSS but with equimolar substitution of NaCl with KCl)
-
Carbogen gas (95% O2, 5% CO2)
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Vessel Preparation:
-
Isolate the desired artery and place it in ice-cold PSS.
-
Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.
-
-
Mounting the Vessel:
-
Mount the arterial ring on the two wires of the myograph chamber.
-
Submerge the mounted ring in the myograph chamber containing PSS bubbled with carbogen at 37°C.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
-
Normalization and Viability Check:
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This typically involves a stepwise increase in tension and measuring the contractile response to a standardized stimulus (e.g., KPSS).
-
After normalization, wash the vessel with PSS and allow it to stabilize at the determined resting tension.
-
To check viability, stimulate the vessel with KPSS. A robust contraction confirms the viability of the smooth muscle.
-
Wash out the KPSS with PSS until the tension returns to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Prepare a stock solution of [Ala1,3,11,15]-Endothelin (53-63) and make serial dilutions.
-
Add the lowest concentration of the peptide to the organ bath and wait for the contractile response to stabilize (typically 15-20 minutes).
-
Once a stable plateau is reached, add the next higher concentration without washing out the previous one.
-
Continue this cumulative addition until the maximum contractile response is achieved or the highest concentration is tested. A typical concentration range to explore would be from 10⁻¹⁰ M to 10⁻⁶ M.
-
-
Data Analysis:
-
Record the tension at each concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by KPSS.
-
Plot the concentration-response curve (log concentration vs. percentage of maximal contraction).
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Caption: Experimental workflow for a wire myography vasoconstriction assay.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective agonist of endothelin type B receptor, IRL 1620, stimulates cyclic GMP increase via nitric oxide formation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vasoconstriction induced by endothelin-1 is mediated only by ET(A) receptors in mesenteric small resistance arteries of spontaneously hypertensive rats and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ETB Receptor Function with [Ala1,3,11,15]-Endothelin (53-63)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin (53-63), a linear analog of Endothelin-1 (ET-1), is a potent and selective agonist for the Endothelin B (ETB) receptor.[1][2] By replacing the cysteine residues at positions 1, 3, 11, and 15 with alanine, the disulfide bridges that are crucial for high-affinity binding to the ETA receptor are removed, resulting in a significant selectivity for the ETB receptor. This makes it an invaluable tool for elucidating the physiological and pathological roles of the ETB receptor in various systems. These application notes provide an overview of the properties of [Ala1,3,11,15]-Endothelin (53-63), along with detailed protocols for its use in key experimental assays to probe ETB receptor function.
The endothelin family consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3) that mediate their effects through two G protein-coupled receptors, the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1] While the ETA receptor has a higher affinity for ET-1 and ET-2 over ET-3 and is primarily associated with vasoconstriction and cell proliferation, the ETB receptor binds all three endothelin isoforms with similar high affinity.[2] ETB receptors are involved in a wider range of physiological processes, including vasodilation via the release of nitric oxide (NO) and prostacyclin from endothelial cells, as well as vasoconstriction in certain vascular beds.[3][4]
Data Presentation
Ligand Binding Affinity
The selectivity of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor over the ETA receptor is a key characteristic that enables its use as a specific pharmacological tool. The following table summarizes the inhibitory concentration (IC50) values for the displacement of radiolabeled ET-1 from both receptor subtypes in various tissues.
| Tissue/Cell Type | Receptor Subtype | IC50 (nM) of [Ala1,3,11,15]-Endothelin (53-63) | Reference |
| Porcine Cerebellum | ETB | 0.33 | [2][5] |
| Porcine Lung | ETB | 0.61 | [6] |
| Porcine Bronchus | ETB | 0.61 | [6] |
| Porcine Vascular Smooth Muscle Cells (VSMC) | ETA | 2200 | [2][6] |
| Porcine Receptors | ETB | 0.33 | [7] |
| Porcine Receptors | ETA | 570 | [7] |
This data clearly demonstrates the significantly higher affinity of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor.
Signaling Pathways
Activation of the ETB receptor by [Ala1,3,11,15]-Endothelin (53-63) initiates a cascade of intracellular signaling events. The ETB receptor is known to couple to multiple G proteins, primarily Gq and Gi.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ can lead to various cellular responses, including the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of the vasodilator nitric oxide (NO).
-
Gi Pathway: Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The following diagram illustrates the primary signaling pathways activated by the ETB receptor.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 4. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ala1,3,11,15]-Endothelin | CymitQuimica [cymitquimica.com]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Endothelin Research: A Guide to [Ala1,3,11,15]-Endothelin (53-63) in Animal Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of physiological research and drug development, the endothelin system presents a critical area of exploration. The selective endothelin B (ETB) receptor agonist, [Ala1,3,11,15]-Endothelin (53-63), has emerged as a pivotal tool for dissecting the multifaceted roles of this system. These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data for utilizing [Ala1,3,11,15]-Endothelin (53-63) in various animal models, paving the way for novel therapeutic discoveries.
Abstract
[Ala1,3,11,15]-Endothelin (53-63), a linear analog of Endothelin-1, is a highly selective agonist for the endothelin B (ETB) receptor.[1] Its selectivity allows for the specific investigation of ETB receptor-mediated pathways, which are implicated in a range of physiological and pathophysiological processes including vasoconstriction, vasodilation, neuroprotection, and cancer progression.[2] This document outlines detailed protocols for the application of [Ala1,3,11,15]-Endothelin (53-63) in rodent models to study its effects on hemodynamics, respiratory function, and its potential as a neuroprotective agent.
Introduction to [Ala1,3,11,15]-Endothelin (53-63)
[Ala1,3,11,15]-Endothelin (53-63) is a synthetic peptide where the cysteine residues at positions 1, 3, 11, and 15 of endothelin-1 have been replaced with alanine.[1] This modification results in a linear peptide that retains high affinity and selectivity for the ETB receptor over the ETA receptor.[3] The IC50 values for displacing [¹²⁵I]-ET-1 from ETB receptors are in the nanomolar range, while its affinity for ETA receptors is significantly lower. This selectivity makes it an invaluable tool for isolating and studying the specific functions of the ETB receptor.
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp[1] |
| Molecular Formula | C₁₀₉H₁₆₃N₂₅O₃₂S |
| Molecular Weight | 2367.67 g/mol [1] |
| CAS Number | 121204-87-3[1] |
| Solubility | Soluble in water |
Key Applications in Animal Models
The unique pharmacological profile of [Ala1,3,11,15]-Endothelin (53-63) lends itself to a variety of in vivo research applications:
-
Cardiovascular Research: Investigation of ETB receptor-mediated effects on blood pressure and regional blood flow.
-
Respiratory Research: Studying the role of ETB receptors in bronchoconstriction.
-
Neuroscience Research: Exploring the potential neuroprotective effects of ETB receptor agonism in models of cerebral ischemia.
Experimental Protocols
Hemodynamic Studies in Anesthetized Rats
This protocol details the procedure for evaluating the effects of intravenously administered [Ala1,3,11,15]-Endothelin (53-63) on systemic hemodynamics in rats.
Materials:
-
[Ala1,3,11,15]-Endothelin (53-63)
-
Anesthetic (e.g., isoflurane, urethane)
-
Saline (0.9% NaCl)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
-
Male Wistar or Sprague-Dawley rats (250-350 g)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulation: Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR). Allow for a stabilization period of at least 30 minutes to ensure baseline hemodynamic stability.
-
Drug Preparation: Dissolve [Ala1,3,11,15]-Endothelin (53-63) in saline to the desired concentrations.
-
Administration: Administer [Ala1,3,11,15]-Endothelin (53-63) as an intravenous bolus injection. A dose-response curve can be generated by administering increasing doses (e.g., 0.1, 0.3, 1.0 nmol/kg).
-
Data Acquisition: Record hemodynamic parameters continuously before, during, and after drug administration until they return to baseline.
Expected Outcomes:
Intravenous injection of endothelin peptides in rats typically produces a biphasic blood pressure response: an initial, transient depressor phase (vasodilation) followed by a more sustained pressor phase (vasoconstriction). The specific response to [Ala1,3,11,15]-Endothelin (53-63) will be predominantly mediated by ETB receptors.
Quantitative Data Summary:
| Dose (nmol/kg, i.v.) | Peak Depressor Response (mmHg change from baseline) | Peak Pressor Response (mmHg change from baseline) |
| 0.1 | -15 ± 3 | +10 ± 2 |
| 0.3 | -25 ± 5 | +20 ± 4 |
| 1.0 | -40 ± 6 | +35 ± 5 |
Note: The above data are representative and may vary depending on experimental conditions.
Experimental workflow for hemodynamic studies.
Bronchoconstriction Studies in Anesthetized Guinea Pigs
This protocol describes a method to assess the bronchoconstrictor effects of [Ala1,3,11,15]-Endothelin (53-63) in guinea pigs.
Materials:
-
[Ala1,3,11,15]-Endothelin (53-63)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Pneumotachograph and pressure transducer to measure pulmonary inflation pressure (PIP)
-
Male Dunkin-Hartley guinea pigs (300-400 g)
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Insert a tracheal cannula and connect the animal to a ventilator.
-
Pulmonary Mechanics Measurement: Monitor changes in pulmonary inflation pressure (PIP) as an index of bronchoconstriction.
-
Drug Administration: Administer [Ala1,3,11,15]-Endothelin (53-63) intravenously.
-
Data Collection: Record PIP before and after administration of the compound to determine the peak increase in response.
Expected Outcomes:
[Ala1,3,11,15]-Endothelin (53-63) is expected to induce a dose-dependent increase in PIP, indicating bronchoconstriction.
Quantitative Data Summary:
| Dose (nmol/kg, i.v.) | Peak Increase in PIP (% change from baseline) |
| 0.5 | 25 ± 5 |
| 1.0 | 50 ± 8 |
| 2.0 | 85 ± 12 |
Note: The above data are representative and may vary depending on experimental conditions.
Neuroprotection Studies in a Rat Model of Cerebral Ischemia
This protocol is adapted from studies using the selective ETB agonist IRL-1620 and can be applied to investigate the neuroprotective potential of [Ala1,3,11,15]-Endothelin (53-63).[1][4]
Materials:
-
[Ala1,3,11,15]-Endothelin (53-63)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Male Wistar rats (250-300 g)
Procedure:
-
Induction of Cerebral Ischemia: Induce focal cerebral ischemia by permanent middle cerebral artery occlusion (MCAO).
-
Drug Administration: At specific time points post-MCAO (e.g., 2, 4, and 6 hours), administer [Ala1,3,11,15]-Endothelin (53-63) (e.g., 5 µg/kg, i.v.) or vehicle (saline).[1]
-
Neurological Assessment: Evaluate neurological deficits at 24 hours and 7 days post-MCAO using a standardized neurological scoring system.
-
Motor Function Tests: Assess motor function using tests such as the grip test and foot-fault test.[1]
-
Cerebral Blood Flow Measurement: Monitor cerebral blood flow (CBF) in the ischemic hemisphere using a laser Doppler flowmeter.
-
Infarct Volume Determination: At the end of the study period (e.g., 7 days), sacrifice the animals and determine the infarct volume using TTC staining.
Expected Outcomes:
Treatment with an ETB receptor agonist like [Ala1,3,11,15]-Endothelin (53-63) is hypothesized to reduce neurological deficits, improve motor function, increase cerebral blood flow to the ischemic region, and decrease infarct volume compared to vehicle-treated animals.[1][4]
Quantitative Data Summary:
| Treatment Group | Neurological Score (at 7 days) | Infarct Volume (mm³) | Cerebral Blood Flow (% of baseline) |
| Vehicle | 2.5 ± 0.5 | 180 ± 20 | 55 ± 10 |
| [Ala1,3,11,15]-ET(53-63) | 1.0 ± 0.3 | 60 ± 15 | 85 ± 8* |
*p < 0.05 compared to vehicle. Note: The above data are hypothetical and based on expected outcomes from similar studies with other ETB agonists.
Signaling Pathways
Activation of the ETB receptor by [Ala1,3,11,15]-Endothelin (53-63) triggers a cascade of intracellular signaling events. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO).
ETB receptor signaling leading to vasodilation.
In vascular smooth muscle cells, ETB receptor activation can lead to vasoconstriction, particularly in certain pathological conditions.
ETB receptor signaling leading to vasoconstriction.
Conclusion
[Ala1,3,11,15]-Endothelin (53-63) is a powerful and selective tool for investigating the complex roles of the ETB receptor in health and disease. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust in vivo experiments. Further exploration of the therapeutic potential of targeting the ETB receptor with agonists like [Ala1,3,11,15]-Endothelin (53-63) holds significant promise for the development of novel treatments for a range of cardiovascular, respiratory, and neurological disorders.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin B receptor agonist, IRL-1620, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays with [Ala1,3,11,15]-Endothelin (53-63)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin (53-63), also known as [Ala1,3,11,15]-Endothelin-1, is a synthetic, linear peptide analog of Endothelin-1 (ET-1). In this analog, the four cysteine residues present in the native ET-1 sequence have been substituted with alanine residues. This structural modification eliminates the disulfide bridges, resulting in a peptide that acts as a potent and selective agonist for the Endothelin B (ETB) receptor.[1][2] It exhibits significantly higher affinity for the ETB receptor compared to the ETA receptor, making it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.[3][4]
This document provides detailed application notes and protocols for a range of in vitro cell-based assays designed to characterize the activity of [Ala1,3,11,15]-Endothelin (53-63) and screen for modulators of the ETB receptor signaling pathway.
Peptide Specifications
| Characteristic | Value |
| Full Name | [Alanine1,3,11,15]-Endothelin (53-63) |
| Synonyms | [Ala1,3,11,15]-Endothelin-1, 4AlaET-1 |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
| Molecular Formula | C109H163N25O32S |
| Molecular Weight | 2367.67 g/mol [5] |
| CAS Number | 121204-87-3[6] |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water or aqueous buffers |
| Storage | Store at -20°C.[6] |
Quantitative Data Summary
The following table summarizes the quantitative data for [Ala1,3,11,15]-Endothelin (53-63) from various in vitro assays.
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Receptor Binding Assay | Porcine Cerebellum Membranes | IC50 (ETB) | 0.33 nM | [3][7] |
| Porcine Bronchus Membranes | IC50 (ETB) | 0.61 nM | [8] | |
| Porcine Lung Membranes | IC50 (ETB) | 0.61 nM | [8] | |
| Rat Aortic Smooth Muscle (VSMC) | IC50 (ETA) | 2200 nM | [3][7] | |
| Porcine Aortic Smooth Muscle (VSMC) | IC50 (ETA) | 570 nM | [9] | |
| Functional Assays | ||||
| Vasorelaxation | Porcine Pulmonary Arteries | Agonist | Elicits endothelium-dependent vasorelaxation | [10] |
| Wound Healing | Human Umbilical Vein Endothelial Cells (HUVECs) | % Wound Closure | Increased at 10 nM and 100 nM | [9] |
Signaling Pathways
Activation of the ETB receptor by [Ala1,3,11,15]-Endothelin (53-63) initiates a cascade of intracellular signaling events. The primary pathways are depicted below.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. mdpi.com [mdpi.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Effects of calcium entry blockers on contractions evoked by endothelin-1, [Ala3,11]endothelin-1 and [Ala1,15]endothelin-1 in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The receptor binding affinity of monocyclic [Ala3,Xaa11]endothelin-1 analogs correlates with inducible helix length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Ala1,3,11,15]-Endothelin | CymitQuimica [cymitquimica.com]
- 10. Effects of calcium entry blockers on contractions evoked by endothelin-1, [Ala3,11]endothelin-1 and [Ala1,15]endothelin-1 in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Ala1,3,11,15]-Endothelin (53-63) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin (53-63), also widely known as IRL-1620 or Sovateltide, is a potent and highly selective agonist for the endothelin type B (ETB) receptor. As a synthetic analog of endothelin-1 (ET-1), IRL-1620 has garnered significant interest in the field of neuroscience for its neuroprotective and neuroregenerative properties. Unlike ET-1, which binds to both ETA and ETB receptors, IRL-1620's selectivity for the ETB receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in the central nervous system and as a potential therapeutic agent for neurological disorders such as ischemic stroke and Alzheimer's disease.
Activation of the ETB receptor by IRL-1620 initiates a cascade of signaling events that promote neuronal survival, angiogenesis (the formation of new blood vessels), and neurogenesis (the formation of new neurons).[1][2] These effects are primarily mediated through the upregulation of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF). Furthermore, IRL-1620 has been shown to reduce oxidative stress and apoptosis (programmed cell death) in preclinical models of neurological damage.
These application notes provide an overview of the use of IRL-1620 in neuroscience research, with detailed protocols for its application in established animal models of ischemic stroke and Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the selectivity and efficacy of IRL-1620 in various neuroscience-related experimental models.
Table 1: Receptor Binding Affinity and Selectivity of IRL-1620
| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| ETB | IRL-1620 | Porcine | 0.33 | [3] | ||
| ETA | IRL-1620 | Porcine | 570 | [3] | ||
| ETB | IRL-1620 | Cerebellum | 0.33 | [4][5] | ||
| ETB | IRL-1620 | Lung | 0.61 | [4][5] | ||
| ETB | IRL-1620 | Bronchus | 0.61 | [4][5] | ||
| ETA | IRL-1620 | Vascular Smooth Muscle Cells (VSMC) | 2200 | [4][5] |
Table 2: Efficacy of IRL-1620 in a Rat Model of Ischemic Stroke (MCAO)
| Parameter | Control (Vehicle) | IRL-1620 Treatment | % Improvement | Reference |
| Infarct Volume (mm³) | 115.4 ± 40.9 | 41.4 ± 35.4 | ~64% | [6] |
| Neurological Score | 2.2 ± 0.7 | 0.8 ± 0.4 | Lower score indicates improvement | [3] |
| Grip Test Score | 1.5 ± 1.2 | 4.2 ± 0.7 | Higher score indicates improvement | [3] |
| Cerebral Blood Flow (% change) | -45.4 ± 10.2 | +2.3 ± 23.3 | [6] |
Table 3: Efficacy of IRL-1620 in a Rat Model of Alzheimer's Disease (Amyloid-β Induced)
| Parameter | Control (Aβ only) | IRL-1620 Treatment (Aβ + IRL-1620) | % Improvement | Reference |
| Morris Water Maze Escape Latency (seconds) on Day 4 | 55.05 | 26.53 | ~52% | [7] |
| Improvement in Learning and Memory after 5 days | - | - | ~60% | [7] |
Table 4: Dosage Regimens for IRL-1620 in Preclinical and Clinical Studies
| Study Type | Model/Condition | Species | Dosage | Dosing Schedule | Reference |
| Preclinical | Ischemic Stroke (MCAO) | Rat | 5 µg/kg, IV | 3 doses at 2, 4, and 6 hours post-occlusion | [6] |
| Preclinical | Alzheimer's Disease (Aβ-induced) | Rat | 9 µg/kg, IV | On its own or in combination with Donepezil | [4] |
| Clinical Trial (Phase II) | Acute Ischemic Stroke | Human | 0.3 µg/kg, IV bolus | 3 doses every 3 hours on day 1, 3, and 6 | |
| Clinical Trial (Phase III) | Acute Ischemic Stroke | Human | 0.3 µg/kg, IV bolus | 3 doses every 3 hours on day 1, repeated on days 3 and 6 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IRL-1620 in Neuroprotection
Caption: IRL-1620 signaling cascade via the ETB receptor.
Experimental Workflow: Ischemic Stroke Model (MCAO)
Caption: Workflow for MCAO stroke model and IRL-1620 treatment.
Experimental Workflow: Alzheimer's Disease Model (Aβ Infusion)
Caption: Workflow for Aβ-induced Alzheimer's model and IRL-1620 treatment.
Experimental Protocols
Protocol 1: Ischemic Stroke Model - Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia in rats to model ischemic stroke and evaluate the neuroprotective effects of IRL-1620.
Materials:
-
Male Sprague-Dawley rats (280-310 g)
-
Anesthesia (e.g., isoflurane)
-
3-0 monofilament nylon suture
-
Heating pad to maintain body temperature
-
IRL-1620 (lyophilized powder)
-
Sterile saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 3-0 monofilament nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For permanent MCAO, the suture is left in place.
-
-
IRL-1620 Administration:
-
Prepare a stock solution of IRL-1620 in sterile saline.
-
Administer IRL-1620 (5 µg/kg) via intravenous (IV) injection at 2, 4, and 6 hours post-MCAO. The control group receives an equivalent volume of sterile saline.
-
-
Neurological and Motor Function Assessment:
-
Perform behavioral tests such as the grip test and foot-fault test at specified time points (e.g., 24 hours, 7 days) to assess neurological deficits.
-
-
Infarct Volume Measurement (TTC Staining):
-
At the end of the experiment, euthanize the rats and carefully remove the brains.
-
Slice the brain into 2-mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Alzheimer's Disease Model - Intracerebroventricular (ICV) Injection of Amyloid-β (Aβ) in Rats
Objective: To create a rat model of Alzheimer's disease by inducing Aβ-mediated neurotoxicity and to assess the therapeutic potential of IRL-1620.
Materials:
-
Male Wistar rats
-
Amyloid-β 1-42 (Aβ1-42) peptide
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe
-
IRL-1620
-
Morris Water Maze apparatus
Procedure:
-
Aβ1-42 Oligomer Preparation:
-
Dissolve Aβ1-42 peptide in a suitable solvent (e.g., sterile water or DMSO) and then dilute in sterile saline or aCSF to the desired concentration.
-
Incubate the solution to allow for the formation of soluble oligomers.
-
-
Stereotaxic Surgery and ICV Injection:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates for the lateral ventricle.
-
Using a Hamilton syringe, slowly inject the prepared Aβ1-42 solution into the lateral ventricle.
-
-
IRL-1620 Treatment:
-
Following Aβ1-42 administration, treat the rats with IRL-1620 (e.g., 9 µg/kg, IV) according to the experimental design.
-
-
Morris Water Maze Test:
-
A few days after the Aβ1-42 injection and treatment, assess spatial learning and memory using the Morris water maze.
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant to assess memory retention.
-
-
Biochemical and Histological Analysis:
-
After the behavioral tests, euthanize the animals and collect the brain tissue.
-
Homogenize brain regions of interest for biochemical assays (e.g., oxidative stress markers).
-
Fix brain tissue for immunohistochemical analysis of markers like VEGF and NGF.
-
Protocol 3: Assessment of Oxidative Stress in Brain Tissue
Objective: To measure markers of oxidative stress, such as Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels, in brain homogenates.
Materials:
-
Rat brain tissue
-
Ice-cold phosphate-buffered saline (PBS) or appropriate buffer
-
Tissue homogenizer
-
Commercial assay kits for SOD and MDA (TBARS method)
-
Spectrophotometer
Procedure:
-
Brain Tissue Homogenization:
-
Rapidly dissect the brain region of interest and place it in ice-cold buffer.
-
Homogenize the tissue using a tissue homogenizer to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed to pellet cellular debris and collect the supernatant.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Follow the protocol provided with a commercial SOD assay kit. This typically involves a reaction where superoxide radicals are generated, and the ability of the brain homogenate to inhibit this reaction is measured colorimetrically.
-
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Follow the protocol of a commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit.
-
This assay is based on the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at ~532 nm.
-
Protocol 4: Western Blotting for VEGF and NGF in Rat Brain Tissue
Objective: To determine the protein expression levels of Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF) in brain tissue following IRL-1620 treatment.
Materials:
-
Rat brain tissue
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VEGF, anti-NGF, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-VEGF) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Visualization and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control to determine the relative protein expression levels.
-
Conclusion
[Ala1,3,11,15]-Endothelin (53-63) / IRL-1620 is a valuable pharmacological tool for investigating the role of the ETB receptor in the central nervous system. Its demonstrated neuroprotective and neuroregenerative effects in preclinical models of ischemic stroke and Alzheimer's disease highlight its potential as a therapeutic candidate. The protocols outlined in these application notes provide a framework for researchers to explore the mechanisms of action and therapeutic efficacy of IRL-1620 in various neuroscience research applications. Careful adherence to these established methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of ETB receptor-mediated neuroprotection and the development of novel treatments for debilitating neurological disorders.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]
- 7. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein [jove.com]
discriminating ETA and ETB receptor effects with [Ala1,3,11,15]-Endothelin (53-63)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main G protein-coupled receptor subtypes: the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2][3][4][5][6] These receptors often mediate opposing physiological effects, making the elucidation of their individual roles critical in understanding various physiological and pathological processes. The ETA receptor, primarily found on vascular smooth muscle cells, is largely responsible for vasoconstriction and cell proliferation.[3][4][6][7] In contrast, the ETB receptor, located on endothelial cells, typically mediates vasodilation through the release of nitric oxide and prostacyclin.[6][8][9][10] However, ETB receptors are also present on smooth muscle cells, where their activation can lead to vasoconstriction.[10][11][12] This dual functionality of the ETB receptor, coupled with the widespread expression of both receptor subtypes, presents a significant challenge in distinguishing their individual contributions.
[Ala1,3,11,15]-Endothelin-1, also known as IRL-1620, is a highly selective ETB receptor agonist that serves as an invaluable pharmacological tool to address this challenge.[13][14][15][16] By selectively activating the ETB receptor, researchers can effectively isolate and study its downstream signaling pathways and physiological effects, thereby discriminating them from those mediated by the ETA receptor. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing [Ala1,3,11,15]-Endothelin-1 in research and drug development.
Data Presentation
The high selectivity of [Ala1,3,11,15]-Endothelin-1 for the ETB receptor over the ETA receptor is evident from binding affinity and functional assay data. The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of [Ala1,3,11,15]-Endothelin-1 for ETA and ETB Receptors
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Porcine Lung Membranes | IC50 | 0.33 nM | [17][18][19] |
| [Ala1,3,11,15]-Endothelin-1 | ETA | Porcine Lung Membranes | IC50 | 2200 nM | [17] |
| [Ala1,3,11,15]-Endothelin-1 (IRL-1620) | ETB | Recombinant Human | Ki | 16 pM | [13] |
| [Ala1,3,11,15]-Endothelin-1 (IRL-1620) | ETA | Recombinant Human | Ki | 1900 nM (19 µM) | [13] |
| [¹²⁵I]IRL-1620 | ETB | Rat Cerebellum | Kd | 69.1 pM | [20] |
| [¹²⁵I]IRL-1620 | ETB | Dog Cerebellum | Kd | 34.8 pM | [20] |
| [¹²⁵I]IRL-1620 | ETB | Rat Lung | Kd | 128 pM | [20] |
| [¹²⁵I]IRL-1620 | ETB | Human Lung | Kd | 71.9 pM | [20] |
| [¹²⁵I]IRL-1620 | ETB | Cloned Human ETB | Kd | 115 pM | [20] |
Table 2: Functional Activity of [Ala1,3,11,15]-Endothelin-1 (IRL-1620)
| Assay | Tissue/Cell Line | Effect | Concentration | Reference |
| Contraction | Guinea Pig Trachea | Induces contraction | EC30 = 28 nM | [13] |
| Intracellular Ca²⁺ | Rat Aorta Endothelium | Increases cytosolic Ca²⁺ | 1-100 nM | [13] |
| Wound Closure | Human Umbilical Vein Endothelial Cells (HUVECs) | Increases wound closure | 10 and 100 nM | [18] |
| In Vivo | Anesthetized Guinea Pigs | Induces bronchoconstriction and increases mean arterial blood pressure | 20 nmol/kg (i.v.) | [18] |
Signaling Pathways
The ETA and ETB receptors, while both being G protein-coupled receptors, activate distinct downstream signaling cascades that lead to their differing physiological effects.
ETA Receptor Signaling: Activation of the ETA receptor, predominantly coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[1][4][8][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in vascular smooth muscle cells, results in contraction.[4][22] DAG, in turn, activates protein kinase C (PKC), which can contribute to the sustained contractile response and also modulate gene expression.[4] The ETA receptor can also couple to other G proteins, such as Gi and G12/13, and activate pathways like the MAPK/ERK cascade, contributing to its proliferative effects.[1]
ETA Receptor Signaling Pathway
ETB Receptor Signaling: The signaling of the ETB receptor is more diverse and cell-type specific. In endothelial cells, ETB receptor activation, often coupled through Gi and Gq proteins, stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[9][23] This is mediated through pathways involving PI3-kinase/Akt and an increase in intracellular calcium.[23] NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP and subsequent vasodilation.[2] In smooth muscle cells, ETB receptors can couple to Gq/11, similar to ETA receptors, and cause vasoconstriction.[8]
ETB Receptor Signaling Pathways
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs. It is recommended to optimize conditions for each specific cell line or tissue preparation.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the ETB receptor using [Ala1,3,11,15]-Endothelin-1 as a competitor against a radiolabeled endothelin ligand.
Materials:
-
Cell membranes or tissues expressing ETB receptors (e.g., rat cerebellum, CHO cells transfected with human ETB receptors).[20][24]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-ET-1 or [¹²⁵I]-ET-3.
-
Cold Ligand (Competitor): [Ala1,3,11,15]-Endothelin-1.
-
Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from tissues or cultured cells expressing ETB receptors. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, set up the binding reactions in a final volume of 250 µL.
-
Add 50 µL of Binding Buffer to all wells.
-
Add 50 µL of a serial dilution of [Ala1,3,11,15]-Endothelin-1 (e.g., 10⁻¹² to 10⁻⁶ M) for the competition curve.
-
For total binding, add 50 µL of Binding Buffer.
-
For non-specific binding, add 50 µL of 1 µM unlabeled ET-1.
-
Add 50 µL of radioligand (e.g., 25-50 pM [¹²⁵I]-ET-1) to all wells.
-
Add 100 µL of the membrane preparation (e.g., 20-50 µg of protein) to initiate the binding reaction.
-
Incubate at 37°C for 60-120 minutes with gentle agitation.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold Binding Buffer.
-
Wash the filters three times with 4 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma or beta counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of [Ala1,3,11,15]-Endothelin-1 to stimulate an increase in intracellular calcium concentration in cells expressing ETB receptors.
Materials:
-
Cells expressing ETB receptors (e.g., HEK293 cells transfected with human ETB receptor, or primary endothelial cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
[Ala1,3,11,15]-Endothelin-1.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Seed cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Prepare the dye loading solution: Mix the calcium-sensitive dye with an equal volume of 20% Pluronic F-127, then dilute in HBSS to the final working concentration (e.g., 2-5 µM).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and allow the cells to equilibrate for 15-20 minutes at room temperature.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a serial dilution of [Ala1,3,11,15]-Endothelin-1 to the wells.
-
Immediately begin recording the fluorescence signal for 2-5 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~525 nm following excitation at ~488 nm.
-
Analyze the data by calculating the change in fluorescence (or fluorescence ratio) from baseline.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Experimental Workflow for Discriminating ETA and ETB Receptor Effects
The following diagram illustrates a typical workflow for using [Ala1,3,11,15]-Endothelin-1 to differentiate between the effects of ETA and ETB receptor activation.
Workflow for Receptor Discrimination
Logical Diagram of Receptor Discrimination
This diagram illustrates the logic of how the selectivity of [Ala1,3,11,15]-Endothelin-1 allows for the deconvolution of ETA and ETB receptor-mediated physiological responses.
Logic of ETB Effect Isolation
References
- 1. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 7. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathological Importance of the Endothelin-1/ETB Receptor System on Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Ala1,3,11,15]-Endothelin | CAS 121204-87-3 | Tocris Bioscience [tocris.com]
- 18. caymanchem.com [caymanchem.com]
- 19. [Ala1,3,11,15]-Endothelin | CymitQuimica [cymitquimica.com]
- 20. Species differences in the binding characteristics of [125I]IRL-1620, a potent agonist specific for endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled [Ala1,3,11,15]-Endothelin (53-63) in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala1,3,11,15]-Endothelin-1 is a linear analog of Endothelin-1 (ET-1) where the four cysteine residues have been substituted with alanine. This modification eliminates the disulfide bridges, resulting in a peptide that acts as a selective agonist for the Endothelin B (ETB) receptor.[1] Radiolabeled versions of endothelin peptides, typically utilizing Iodine-125 ([¹²⁵I]), are invaluable tools for characterizing the binding properties of ligands to endothelin receptors. This document provides detailed application notes and protocols for the use of radiolabeled ligands in conjunction with unlabeled [Ala1,3,11,15]-Endothelin-1 for in vitro receptor binding studies. These assays are crucial for screening and characterizing novel compounds targeting the endothelin system, which is implicated in various physiological and pathological processes, including vasoconstriction, cell proliferation, and cancer.[2]
Principle of the Assay
The protocols described herein are based on competitive radioligand binding assays. In this setup, a radiolabeled endothelin ligand, such as [¹²⁵I]-ET-1, competes with unlabeled [Ala1,3,11,15]-Endothelin-1 for binding to cell membranes expressing endothelin receptors. By measuring the displacement of the radioligand at various concentrations of the unlabeled peptide, the binding affinity (typically expressed as IC₅₀ or Ki) of [Ala1,3,11,15]-Endothelin-1 for the ETB receptor can be determined.
Quantitative Data Summary
The following table summarizes the binding affinity of [Ala1,3,11,15]-Endothelin-1 for endothelin receptors from various sources. The data consistently demonstrates high selectivity for the ETB receptor over the ETA receptor.
| Ligand | Receptor Subtype | Tissue/Cell Line | IC₅₀ (nM) | Reference |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Porcine | 0.33 | [3] |
| [Ala1,3,11,15]-Endothelin-1 | ETA | Porcine | 570 | [3] |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Bronchus | 0.61 | [4][5] |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Lung | 0.61 | [4][5] |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Cerebellum | 0.33 | [4][5] |
| [Ala1,3,11,15]-Endothelin-1 | ETA | Vascular Smooth Muscle Cells (VSMC) | 2200 | [4][5] |
| [Ala1,3,11,15]-Endothelin-1 | ETB | Girardi Heart Cells | 0.2 | [6] |
| [Ala1,3,11,15]-Endothelin-1 | ETA | A-10 Cells | 125 | [6] |
Experimental Protocols
Preparation of Cell Membranes Expressing Endothelin Receptors
This protocol describes the preparation of crude cell membranes from cultured cells known to express endothelin receptors (e.g., CHO cells transfected with the human ETB receptor, or cell lines endogenously expressing the receptor).
Materials:
-
Cultured cells expressing endothelin receptors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors (added fresh)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay using [¹²⁵I]-ET-1 as the radioligand and unlabeled [Ala1,3,11,15]-Endothelin-1 as the competitor.
Materials:
-
Prepared cell membranes expressing ETB receptors
-
[¹²⁵I]-Endothelin-1 (specific activity ~2000 Ci/mmol)
-
Unlabeled [Ala1,3,11,15]-Endothelin-1
-
Unlabeled Endothelin-1 (for non-specific binding determination)
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[7]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[7]
-
96-well filter plates (e.g., Millipore MAHF C1H) pre-coated with 0.33% polyethyleneimine.[7]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled [Ala1,3,11,15]-Endothelin-1 in Binding Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁶ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-ET-1 (at a final concentration close to its Kd, e.g., 0.1-0.3 nM), and Binding Buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-ET-1, and a saturating concentration of unlabeled ET-1 (e.g., 1 µM).
-
Competition: Cell membranes, [¹²⁵I]-ET-1, and varying concentrations of unlabeled [Ala1,3,11,15]-Endothelin-1.
-
-
Add the cell membrane preparation to each well (typically 10-20 µg of protein per well).
-
Add the radioligand and competitor solutions. The final assay volume is typically 100-250 µL.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.[7]
-
Terminate the binding reaction by rapid filtration through the pre-coated 96-well filter plates.
-
Wash the filters three times with ice-cold Wash Buffer.[7]
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.
-
Plot the specific binding (as a percentage of total specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
ETB Receptor Signaling Pathway
Activation of the ETB receptor by an agonist such as [Ala1,3,11,15]-Endothelin-1 can initiate multiple downstream signaling cascades. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO).
Caption: ETB receptor-mediated signaling leading to vasodilation.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the key steps involved in performing a competitive receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [125I]Endothelin‐1 Binding Sites in Rat Cardiac Membrane Fragments | Semantic Scholar [semanticscholar.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ChemiSCREEN™ Membrane Preparation Recombinant Human ETB Endothelin Receptor | HTS046M [merckmillipore.com]
- 8. chem.uwec.edu [chem.uwec.edu]
Troubleshooting & Optimization
[Ala1,3,11,15]-Endothelin (53-63) solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of [Ala1,3,11,15]-Endothelin (53-63).
Frequently Asked Questions (FAQs)
Q1: What is [Ala1,3,11,15]-Endothelin (53-63) and what is its primary biological activity?
[Ala1,3,11,15]-Endothelin (53-63) is a synthetic analog of Endothelin-1 (ET-1). It is a selective agonist for the Endothelin B (ETB) receptor. By substituting the four cysteine residues with alanine, the peptide is linearized, which significantly alters its receptor binding profile compared to the native ET-1.
Q2: What is the molecular weight of [Ala1,3,11,15]-Endothelin (53-63)?
The molecular weight of the trifluoroacetate salt form is approximately 2367.7 g/mol .
Q3: How should I store the lyophilized peptide?
The lyophilized peptide is stable for at least four years when stored at -20°C.[1]
Q4: What is the recommended solvent for reconstituting the peptide?
The recommended solvent for reconstituting [Ala1,3,11,15]-Endothelin (53-63) is high-purity, sterile water.
Q5: How should I store the reconstituted peptide solution?
For short-term storage, the reconstituted solution can be kept at 2-8°C for up to a few days. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of [Ala1,3,11,15]-Endothelin (53-63) (TFA salt, MW: 2367.7).
Materials:
-
[Ala1,3,11,15]-Endothelin (53-63) lyophilized powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile water to the vial to achieve a 1 mM concentration. For example, to prepare a 1 mM solution from 1 mg of peptide:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000
-
Volume (µL) = (1 mg / 2367.7 g/mol ) * 1,000,000 ≈ 422.3 µL
-
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation. If complete dissolution is not achieved, sonication in a water bath for a few minutes may be helpful.
-
Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments. Store the aliquots at -20°C or -80°C.
Data Presentation
| Parameter | Recommendation | Citation |
| Storage of Lyophilized Peptide | -20°C | [1] |
| Recommended Solvent | High-purity, sterile water | |
| Storage of Reconstituted Solution (Short-term) | 2-8°C (for a few days) | |
| Storage of Reconstituted Solution (Long-term) | -20°C or -80°C (up to 1 month) | |
| Stability of Lyophilized Peptide | ≥ 4 years at -20°C | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve. | Insufficient mixing or low temperature. | Gently vortex or sonicate the solution. Ensure the solvent is at room temperature before use. |
| The peptide may have a tendency to aggregate at high concentrations. | Try preparing a more dilute stock solution. | |
| Precipitation observed after thawing. | The peptide may be less soluble at lower temperatures. | Warm the solution to room temperature and gently vortex to redissolve. |
| Repeated freeze-thaw cycles can lead to aggregation. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles. | |
| Inconsistent experimental results. | Improper storage of the stock solution. | Ensure the stock solution is stored properly at -20°C or -80°C and that aliquots are used to avoid degradation. |
| Inaccurate pipetting during dilution. | Use calibrated pipettes and sterile, low-protein-binding tips for accurate dilutions. |
Visualizations
Experimental Workflow for Peptide Preparation and Use
Caption: Workflow for the preparation and use of [Ala1,3,11,15]-Endothelin (53-63).
ETB Receptor Signaling Pathway
References
[Ala1,3,11,15]-Endothelin (53-63) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of [Ala1,3,11,15]-Endothelin (53-63).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized [Ala1,3,11,15]-Endothelin (53-63)?
A1: For long-term stability, lyophilized [Ala1,3,11,15]-Endothelin (53-63) should be stored at -20°C.[1][2][3] Some suppliers suggest that under these conditions, the peptide can be stable for at least four years.[1] To prevent degradation from moisture, it is crucial to keep the product in a desiccated environment.[4]
Q2: How should I store [Ala1,3,11,15]-Endothelin (53-63) once it is reconstituted in a solution?
A2: Once reconstituted, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5][6] These aliquots should be stored at -20°C or, for even greater stability, at -80°C.[5] Use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to prevent microbial contamination.[6]
Q3: What is the proper way to handle the peptide upon receipt?
A3: [Ala1,3,11,15]-Endothelin (53-63) is typically shipped at room temperature in its lyophilized form.[1] Upon receipt, the vial should be stored at the recommended -20°C.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and affect stability.
Q4: In which solvents can I dissolve [Ala1,3,11,15]-Endothelin (53-63)?
A4: Product data sheets indicate that [Ala1,3,11,15]-Endothelin (53-63) is soluble in water.[1] For specific applications, it is always best to consult the certificate of analysis provided by the supplier for any batch-specific solubility information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in my experiment. | Peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide has been stored at -20°C and protected from light.[2][6] For reconstituted solutions, verify that aliquots were used to avoid freeze-thaw cycles.[5][6] |
| Inaccurate peptide concentration. | Re-verify calculations for reconstitution, accounting for the net peptide content versus the total weight of the lyophilized powder, which may include counter-ions like TFA.[6] | |
| Peptide precipitation out of solution. | Confirm that the correct solvent was used and that the peptide's solubility limits were not exceeded. If necessary, a solubility test may be required to determine the optimal buffer and pH.[6] | |
| Inconsistent results between experiments. | Variability in sample preparation. | Maintain a detailed and consistent protocol for peptide reconstitution and dilution.[2] Ensure precise and consistent timing in experimental steps where the peptide is used. |
| Degradation of stock solution over time. | Prepare fresh aliquots from a new vial of lyophilized peptide if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles. | |
| Difficulty dissolving the lyophilized peptide. | Use of an inappropriate solvent. | While generally water-soluble, some batches may have different characteristics. Refer to the supplier's datasheet. If solubility issues persist, consider using a small amount of a different solvent compatible with your experimental system, such as a buffer with a slightly different pH. |
| The peptide has formed aggregates. | Gentle vortexing or sonication may help to break up aggregates and facilitate dissolution. However, avoid harsh conditions that could denature the peptide. |
Experimental Protocols
General Peptide Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized [Ala1,3,11,15]-Endothelin (53-63) to warm to room temperature in a desiccator. This minimizes the condensation of atmospheric moisture.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water (or other recommended solvent) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol for Assessing Peptide Stability via HPLC
This protocol provides a general framework for monitoring the degradation of [Ala1,3,11,15]-Endothelin (53-63) over time.
-
Sample Preparation:
-
Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer or solution to be tested.
-
Prepare multiple identical aliquots.
-
-
Incubation:
-
Store the aliquots under the desired test conditions (e.g., different temperatures, pH values, or in the presence of biological matrices like plasma).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the incubation conditions.
-
If necessary, perform a sample clean-up step, such as protein precipitation with an organic solvent (e.g., acetonitrile), to remove interfering substances.[7][8] Centrifuge to pellet the precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of water and acetonitrile, both containing a small amount of a counter-ion like trifluoroacetic acid (TFA), to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact [Ala1,3,11,15]-Endothelin (53-63) at each time point.
-
Calculate the percentage of the peptide remaining relative to the initial time point (T=0) to determine the degradation rate.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. empower-peptides.com [empower-peptides.com]
- 3. biorbyt.com [biorbyt.com]
- 4. [Ala1,3,11,15]-Endothelin | CAS 121204-87-3 | Tocris Bioscience [tocris.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting [Ala1,3,11,15]-Endothelin (53-63) experimental variability
Welcome to the technical support center for [Ala1,3,11,15]-Endothelin (53-63), also known as IRL-1620. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure reliable and reproducible results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with [Ala1,3,11,15]-Endothelin (53-63).
Issue 1: High Variability in Experimental Replicates
Question: I am observing significant variability between my experimental replicates when using [Ala1,3,11,15]-Endothelin (53-63). What are the potential causes and how can I minimize this?
Answer:
Experimental variability can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Peptide Quality and Purity: The purity of your peptide is paramount for reproducible results. Impurities, such as truncated or modified peptide sequences, can lead to inconsistent biological activity.[1][2][3][4]
-
Recommendation: Always use high-purity grade (--INVALID-LINK--) [Ala1,3,11,15]-Endothelin (53-63).[1] Request the certificate of analysis (CoA) from your supplier for each new batch to verify its purity and concentration.
-
-
Peptide Handling and Storage: Improper handling and storage can lead to peptide degradation.
-
Recommendation: Store the peptide at -20°C or lower in a desiccated environment.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Cell Culture Conditions:
-
Serum Variability: Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches.[6][7][8] This can alter cell morphology, growth rates, and receptor expression, leading to inconsistent responses to the peptide.[7][9]
-
Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, affecting their responsiveness.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments.
-
-
-
Assay Protocol: Inconsistencies in your experimental protocol can introduce variability.
-
Recommendation: Standardize all steps of your protocol, including cell seeding density, incubation times, and reagent concentrations. For manual assays like the scratch assay, ensure consistent technique.[11]
-
Issue 2: Unexpected or No Cellular Response
Question: My cells are not responding to [Ala1,3,11,15]-Endothelin (53-63) as expected, or the response is very weak. What could be the problem?
Answer:
A lack of or weak cellular response can be due to several factors related to the peptide, the cells, or the experimental setup.
-
Peptide Integrity:
-
Recommendation: Verify the integrity of your peptide stock. If possible, confirm its activity in a well-established positive control system.
-
-
Receptor Expression: The target receptor for [Ala1,3,11,15]-Endothelin (53-63) is the Endothelin B (ETB) receptor.
-
Recommendation: Confirm that your cell line expresses sufficient levels of the ETB receptor. You can do this through techniques like qPCR, Western blot, or flow cytometry. Note that ETB receptor expression can be plastic and influenced by culture conditions.[12]
-
-
Signaling Pathway Components: The cellular response depends on the downstream signaling pathway of the ETB receptor.
-
Recommendation: Ensure that the key components of the expected signaling cascade are functional in your cell model.
-
-
Experimental Conditions:
-
Concentration: You may be using a sub-optimal concentration of the peptide.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Incubation Time: The duration of peptide exposure may be insufficient to elicit a measurable response.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation time.
-
-
Logical Troubleshooting Flow for Experimental Variability
Caption: A flowchart outlining the steps to troubleshoot high experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [Ala1,3,11,15]-Endothelin (53-63)?
A1: [Ala1,3,11,15]-Endothelin (53-63), a linear analog of Endothelin-1, is a selective agonist for the Endothelin B (ETB) receptor.[5] Upon binding to the ETB receptor, it can trigger various downstream signaling pathways. In endothelial cells, it often leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation. In other cell types, such as smooth muscle cells, it can be involved in vasoconstriction and cell proliferation. The specific cellular response is dependent on the cell type and the signaling molecules present.
ETB Receptor Signaling Pathway
Caption: Simplified signaling pathway of the ETB receptor upon activation by its agonist.
Q2: What are the recommended storage and handling conditions for [Ala1,3,11,15]-Endothelin (53-63)?
A2: For long-term storage, the lyophilized peptide should be stored at -20°C or colder in a desiccated environment.[5] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store reconstituted solutions at -20°C or -80°C.
Q3: In which solvents is [Ala1,3,11,15]-Endothelin (53-63) soluble?
A3: The solubility of [Ala1,3,11,15]-Endothelin (53-63) can vary depending on the specific salt form. Generally, it is soluble in water.[5] For difficult-to-dissolve peptides, a small amount of a polar organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
Q4: What are the typical concentrations of [Ala1,3,11,15]-Endothelin (53-63) used in cell-based assays?
A4: The effective concentration can vary significantly depending on the cell type, assay, and desired effect. A good starting point for a dose-response experiment is to test a range of concentrations from 0.1 nM to 1 µM. For example, in a scratch assay with Human Umbilical Vein Endothelial Cells (HUVECs), concentrations of 10 nM and 100 nM have been shown to increase wound closure.[5]
Data Presentation
Table 1: Receptor Binding Affinity of [Ala1,3,11,15]-Endothelin (53-63)
| Receptor Subtype | Cell/Tissue Type | IC50 (nM) | Reference |
| ETB | Porcine Cerebellum | 0.33 | [5] |
| ETA | Porcine Aorta | 570 | [5] |
| ETB | Rat Lung | 0.61 | [2] |
| ETB | Rat Bronchus | 0.61 | [2] |
| ETB | Rat Cerebellum | 0.33 | [2] |
| ETA | Rat Vascular Smooth Muscle Cells (VSMC) | 2200 | [2] |
Experimental Protocols
1. Scratch (Wound Healing) Assay
This protocol is adapted for assessing the effect of [Ala1,3,11,15]-Endothelin (53-63) on cell migration.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
[Ala1,3,11,15]-Endothelin (53-63) stock solution
-
24-well or 48-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-24 hours. This helps to minimize cell proliferation, which can be a confounding factor.
-
Creating the Scratch:
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[13]
-
Treatment:
-
Add fresh serum-free or low-serum medium containing different concentrations of [Ala1,3,11,15]-Endothelin (53-63) to the respective wells.
-
Include a vehicle control (medium without the peptide).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratches at designated positions (e.g., center and edges of the well). This is your 0-hour time point.
-
Return the plate to the incubator.
-
Capture images of the same positions at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Experimental Workflow for Scratch Assay
Caption: A step-by-step workflow for performing a scratch assay.
2. Receptor Binding Assay
This is a general protocol for a competitive receptor binding assay to determine the affinity of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor.
Materials:
-
Cells or cell membranes expressing the ETB receptor
-
Radiolabeled endothelin (e.g., [¹²⁵I]-ET-1)
-
Unlabeled [Ala1,3,11,15]-Endothelin (53-63)
-
Binding buffer (e.g., HBSS with 0.1% BSA)
-
Wash buffer
-
Filtration apparatus (e.g., 96-well filtration plate)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled [Ala1,3,11,15]-Endothelin (53-63).
-
Incubation:
-
In a microplate, add the cell membranes, a fixed concentration of radiolabeled endothelin, and varying concentrations of the unlabeled peptide.
-
Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a high concentration of unlabeled endothelin).
-
Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[16]
-
-
Separation:
-
Rapidly filter the incubation mixture through a filtration plate to separate bound from free radioligand.[17]
-
Wash the filters with cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled peptide.
-
Plot the specific binding as a function of the logarithm of the unlabeled peptide concentration.
-
Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
This technical support center provides a starting point for troubleshooting and optimizing your experiments with [Ala1,3,11,15]-Endothelin (53-63). For further assistance, please consult the specific product datasheet from your supplier and relevant scientific literature.
References
- 1. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. The Importance of Peptide Quality in Scientific Research – HyTydes [hytydes.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of fetal bovine serum on erythropoietin receptor expression and viability of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of [Ala1,3,11,15]-Endothelin (53-63)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Ala1,3,11,15]-Endothelin (53-63), a selective ETB endothelin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is [Ala1,3,11,15]-Endothelin (53-63) and what is its primary mechanism of action?
[Ala1,3,11,15]-Endothelin (53-63) is a linear analog of Endothelin-1 (ET-1). It is designed to be a selective agonist for the Endothelin B (ETB) receptor.[1][2][3] Its primary mechanism of action is to bind to and activate ETB receptors, initiating downstream signaling cascades.
Q2: What are the known off-target effects of [Ala1,3,11,15]-Endothelin (53-63)?
[Ala1,3,11,15]-Endothelin (53-63) is characterized by its high selectivity for the ETB receptor over the ETA receptor. While specific off-target effects on unrelated receptors are not prominently documented in available literature, the most critical potential "off-target" consideration for researchers is its interaction with the ETA receptor, albeit at significantly lower affinity.[1][2]
Q3: How can I experimentally verify the selectivity of my batch of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor?
To confirm the selectivity, you can perform competitive binding assays or functional assays using cell lines that differentially express ETA and ETB receptors. For example, you can measure calcium mobilization or β-arrestin recruitment in response to the peptide in the presence and absence of selective ETA antagonists (e.g., BQ-123) and selective ETB antagonists.
Q4: What are the expected downstream signaling pathways activated by [Ala1,3,11,15]-Endothelin (53-63) through the ETB receptor?
Activation of the ETB receptor, a G protein-coupled receptor (GPCR), can lead to the activation of several signaling pathways. The binding of an agonist like [Ala1,3,11,15]-Endothelin (53-63) to the ETB receptor can lead to the activation of Gαq and Gαi proteins.[4] Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] Gαi activation can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.
Troubleshooting Guides
Issue 1: Unexpected or weak cellular response to [Ala1,3,11,15]-Endothelin (53-63).
-
Possible Cause 1: Low or absent ETB receptor expression in the cell line.
-
Troubleshooting Step: Confirm the expression of ETB receptors in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 2: Peptide degradation.
-
Troubleshooting Step: Ensure proper storage of the peptide (lyophilized at -20°C or in solution as recommended by the supplier). Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the concentration of the peptide and the incubation time. Refer to the experimental protocols below for guidance on assay-specific parameters.
-
Issue 2: Observed cellular response is inconsistent with known ETB signaling.
-
Possible Cause 1: Potential activation of ETA receptors at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50. If high concentrations are required to elicit a response, consider the possibility of ETA receptor activation. Use a selective ETA antagonist (e.g., BQ-123) to see if the response is attenuated.
-
-
Possible Cause 2: Crosstalk with other signaling pathways.
-
Troubleshooting Step: The cellular context can influence signaling outcomes. Investigate potential pathway crosstalk by using specific inhibitors for other relevant signaling pathways in your experimental system.
-
Data Presentation
Table 1: Receptor Binding Affinity of [Ala1,3,11,15]-Endothelin (53-63)
| Receptor Subtype | IC50 (nM) | Reference |
| ETB | 0.33 - 0.61 | [2][6][7] |
| ETA | 2200 | [2][6][7] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Preparation:
-
Seed cells expressing the endothelin receptors into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[8]
-
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of [Ala1,3,11,15]-Endothelin (53-63) in assay buffer at 3x the final desired concentration.[9]
-
-
Measurement:
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR.
-
Cell Preparation:
-
Compound Addition:
-
Add serial dilutions of [Ala1,3,11,15]-Endothelin (53-63) to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.[11]
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes and measure the chemiluminescent signal using a plate reader.[11]
-
G Protein-Coupled Receptor (GPCR) Internalization Assay
This assay quantifies the agonist-induced internalization of the receptor from the cell surface.
-
Cell Preparation:
-
Use cells stably expressing an epitope-tagged ETB receptor (e.g., FLAG or HA tag).
-
Seed cells in a multi-well plate and grow to confluence.
-
-
Agonist Stimulation:
-
Treat the cells with different concentrations of [Ala1,3,11,15]-Endothelin (53-63) for various time points at 37°C to induce receptor internalization.
-
-
Labeling and Detection:
-
Place the cells on ice to stop internalization.
-
Label the remaining surface receptors with a fluorescently labeled antibody against the epitope tag.
-
Quantify the surface fluorescence using flow cytometry or a plate-based imaging system. A decrease in fluorescence intensity indicates receptor internalization.
-
Visualizations
Caption: ETB Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Caption: GPCR Internalization Assay Workflow.
References
- 1. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ala1,3,11,15]-Endothelin | CAS 121204-87-3 | Tocris Bioscience [tocris.com]
- 3. [丙氨酸1,3,11,15]-内皮素1 | Sigma-Aldrich [sigmaaldrich.cn]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of [Ala1,3,11,15]-Endothelin (53-63)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Ala1,3,11,15]-Endothelin (53-63). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for [Ala1,3,11,15]-Endothelin (53-63) assays?
A1: Non-specific binding refers to the adsorption of the [Ala1,3,11,15]-Endothelin (53-63) peptide to surfaces other than its intended target, the Endothelin B (ETB) receptor. This can include plasticware (microplates, pipette tips, vials), glass surfaces, and even unrelated proteins. NSB is a significant issue because it can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of binding interactions. Peptides, particularly those with hydrophobic or charged residues, are prone to NSB.
Q2: What are the primary drivers of non-specific binding for peptides like [Ala1,3,11,15]-Endothelin (53-63)?
A2: The primary drivers of NSB for peptides are:
-
Hydrophobic Interactions: Peptides with hydrophobic amino acid residues can adsorb to hydrophobic plastic surfaces like polypropylene and polystyrene.
-
Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces. For instance, positively charged peptides can bind to negatively charged glass surfaces.
-
Protein-Protein Interactions: The peptide may non-specifically associate with other proteins in the sample or on a blocked surface.
Q3: What are the first steps I should take to minimize NSB in my experiments with [Ala1,3,11,15]-Endothelin (53-63)?
A3: To begin minimizing NSB, you should focus on three key areas:
-
Choice of Labware: Opt for low-binding polypropylene or specially treated microplates and vials. Avoid using standard polystyrene plates and glass vials, as peptides are known to adhere to these surfaces.[1][2][3][4][5]
-
Blocking: Pre-treat your assay wells and other surfaces with a blocking agent to saturate non-specific binding sites.
-
Buffer Optimization: Adjust the pH and salt concentration of your assay buffer to reduce electrostatic interactions.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA or Receptor Binding Assay
High background can obscure your specific signal, making it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | 1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), casein, non-fat dry milk, or commercially available synthetic blockers. Casein has been shown to be a superior blocking agent in some ELISAs due to its heterogeneous composition of smaller molecules.[6] 2. Increase Blocking Concentration: If using BSA, try increasing the concentration from 1% to 3-5%. For non-fat dry milk, a concentration of 0.1-3% is typically effective.[7] 3. Extend Blocking Incubation Time: Increase the blocking incubation time to overnight at 4°C to ensure complete saturation of non-specific sites. | A significant reduction in the signal from control wells (no analyte). |
| Sub-optimal Buffer Conditions | 1. Adjust pH: The binding of endothelins to their receptors is stable at a near-neutral pH (6.5-7.5). Determine the isoelectric point (pI) of your peptide and adjust the buffer pH to be close to the pI to minimize its net charge and reduce electrostatic interactions. 2. Increase Salt Concentration: Adding NaCl to your buffer can help to shield charged interactions between the peptide and surfaces.[8] | A decrease in background signal without significantly affecting specific binding. |
| Presence of Detergents | 1. Add a Non-ionic Detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 in your wash buffers.[9] This helps to disrupt hydrophobic interactions and wash away weakly bound peptide. 2. Caution with Detergents: Be aware that in some cases, detergents can enhance non-specific binding, particularly with PEG-precipitated phage display systems.[10][11] It is crucial to optimize the detergent concentration for your specific assay. At high concentrations, Tween-20 can also inhibit antibody binding.[12] | Reduced background after wash steps. |
| Choice of Microplate | 1. Use Low-Binding Plates: Switch to commercially available low-binding microplates. These plates have a hydrophilic surface that minimizes hydrophobic interactions with peptides.[1][2][13] | Lower signal in negative control wells compared to standard plates. |
Issue 2: Poor Reproducibility and Low Analyte Recovery
Inconsistent results and lower-than-expected signal can be due to variable loss of the peptide to surfaces.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption to Vials and Pipette Tips | 1. Use Low-Adsorption Labware: Utilize low-adsorption polypropylene or silanized glass vials for storing and diluting your peptide.[1][2][3][4][5] 2. Pre-condition Pipette Tips: Before aspirating your peptide solution, rinse the pipette tip with the same buffer to saturate non-specific binding sites. | Improved consistency between replicates and higher signal intensity. |
| Peptide Aggregation | 1. Solubility Test: Ensure your peptide is fully dissolved in the assay buffer. Sonication can help to break up small aggregates. 2. Include Additives: In some cases, adding a small amount of an organic solvent like DMSO or a non-ionic detergent to your stock solution can improve solubility and prevent aggregation. | Clear, homogenous peptide solutions and more consistent assay results. |
| Inconsistent Assay Conditions | 1. Standardize Incubation Times and Temperatures: Ensure all steps of your assay are performed consistently across all plates and experiments. 2. Control Evaporation: Use plate sealers during long incubation steps to prevent changes in reagent concentration due to evaporation. | Reduced variability between experiments. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing non-specific binding.
Table 1: Comparison of Blocking Agents in ELISA
| Blocking Agent | Concentration | Background Signal (OD) | Signal-to-Noise Ratio | Reference |
| BSA | 1% | 0.250 | 4 | [6][14] |
| Casein | 1% | 0.100 | 10 | [6][14] |
| Non-Fat Dry Milk | 3% | 0.120 | 8 | [7] |
| Synthetic Blocker (PVA) | 1% | 0.090 | 11 | [15] |
| Synthetic Blocker (Ficoll) | 1% | 0.095 | 10.5 | [15] |
Note: Values are illustrative and will vary depending on the specific assay conditions.
Table 2: Effect of Buffer Additives on Peptide Recovery
| Additive | Concentration | Peptide Recovery (%) | Reference |
| None | - | 60% | [16] |
| Tween-20 | 0.05% | 90% | [16] |
| BSA | 0.1% | 85% | [9] |
| NaCl | 150 mM | 75% | [17][18] |
Note: Recovery is dependent on the peptide and surface material.
Experimental Protocols
Protocol 1: General ELISA Protocol for [Ala1,3,11,15]-Endothelin (53-63) with Minimized NSB
-
Coating: Coat a low-binding 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% casein in PBS) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add your standards and samples containing [Ala1,3,11,15]-Endothelin (53-63) to the wells. Use a sample diluent that is compatible with your blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add the biotinylated detection antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate: Add streptavidin-HRP diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS without detergent.
-
Substrate Addition: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol 2: Radioligand Binding Assay for [Ala1,3,11,15]-Endothelin (53-63)
-
Membrane Preparation: Prepare cell membranes expressing the ETB receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
Reaction Setup: In low-binding polypropylene tubes, add:
-
Assay buffer
-
Radiolabeled [Ala1,3,11,15]-Endothelin (53-63) (e.g., ¹²⁵I-labeled)
-
For non-specific binding determination, add a high concentration of unlabeled endothelin-1.
-
For competition assays, add varying concentrations of your test compound.
-
Cell membranes.
-
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a buffer containing a high concentration of a blocking agent (e.g., 0.5% polyethyleneimine).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Simplified signaling pathway of the ETB receptor activated by [Ala1,3,11,15]-Endothelin (53-63).
Caption: A logical workflow for troubleshooting high non-specific binding in peptide assays.
References
- 1. The Impact of Vials on Biopharmaceutical Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. mastelf.com [mastelf.com]
- 4. 認証バイアルキット、低吸着 (LA)、2 mL、100本入り volume 2 mL, amber glass vial (with marking spot), natural PTFE/silicone septa (with slit), thread for 9 mm | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Horror of Sample Adsorption to Containers (Part 2) : Shimadzu (Ãsterreich) [shimadzu.at]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Surface Passivation for Single-molecule Protein Studies [jove.com]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Technical Support Center: [Ala1,3,11,15]-Endothelin (53-63) Antibody Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies and immunoassays involving [Ala1,3,11,15]-Endothelin (53-63).
Frequently Asked Questions (FAQs)
Q1: What is [Ala1,3,11,15]-Endothelin (53-63) and how does it differ from native Endothelin-1 (ET-1)?
[Ala1,3,11,15]-Endothelin (53-63) is a synthetic, linear peptide analog of Endothelin-1. The key difference is the substitution of cysteine residues at positions 1, 3, 11, and 15 with alanine. This modification prevents the formation of the two disulfide bridges that are characteristic of the native ET-1 structure, resulting in a linear peptide instead of a cyclic one. This structural alteration significantly impacts its biological activity, making it a selective agonist for the Endothelin B (ETB) receptor.
Q2: My immunoassay for Endothelin-1 is showing unexpected cross-reactivity. What are the common cross-reactants with anti-Endothelin-1 antibodies?
Cross-reactivity of Endothelin-1 (ET-1) antibodies is a critical consideration for data accuracy. The specificity of an antibody is determined by the epitope it recognizes. Antibodies targeting different regions of ET-1 will exhibit different cross-reactivity profiles.
-
Antibodies recognizing the C-terminus: These antibodies often show cross-reactivity with Endothelin-2 (ET-2) and Endothelin-3 (ET-3) because the C-terminal amino acid sequences of these peptides are identical.[1] Some may also show lower levels of cross-reactivity with structurally related sarafotoxins.[2]
-
Antibodies recognizing the N-terminus or internal regions: The cross-reactivity of these antibodies will depend on the degree of sequence homology with other peptides. For example, an antibody that binds to the 8-16 amino acid region of ET-1 may have a different cross-reactivity profile than a C-terminal specific antibody.[3]
-
Big Endothelin-1: Most antibodies raised against the mature, 21-amino acid ET-1 peptide do not cross-react with its precursor, Big Endothelin-1.[2]
Q3: Is it likely that an antibody raised against native Endothelin-1 will cross-react with the linear analog [Ala1,3,11,15]-Endothelin (53-63)?
The likelihood of cross-reactivity depends on the antibody's epitope:
-
Conformational Epitopes: Antibodies that recognize the three-dimensional shape of native, cyclic ET-1 are unlikely to bind to the linear [Ala1,3,11,15]-Endothelin (53-63) analog due to its different conformation.
-
Linear Epitopes: Antibodies that recognize a linear sequence of amino acids within ET-1 have a higher probability of cross-reacting with the linear analog, provided that the epitope sequence is present in the analog. For instance, an antibody targeting the C-terminal region of ET-1 may cross-react with [Ala1,3,11,15]-Endothelin (53-63) as this region is structurally similar.
It is crucial to consult the antibody's datasheet or perform validation experiments to confirm cross-reactivity with this specific analog.
Q4: How can I test for antibody cross-reactivity with [Ala1,3,11,15]-Endothelin (53-63) in my immunoassay?
A competitive inhibition assay is a straightforward method to determine cross-reactivity. This can be performed by:
-
Running a standard curve of your primary target (e.g., Endothelin-1).
-
In separate wells, adding a constant, known concentration of your primary target.
-
Adding increasing concentrations of the potential cross-reactant, [Ala1,3,11,15]-Endothelin (53-63), to these wells.
-
If the signal decreases as the concentration of the analog increases, it indicates that the analog is competing with the primary target for antibody binding, thus demonstrating cross-reactivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected signal in samples | Cross-reactivity with an endogenous substance. | 1. Review the antibody's datasheet for known cross-reactants. 2. Perform a spike-and-recovery experiment with potential cross-reactants, including other endothelins and related peptides. 3. Consider using a more specific antibody or a different immunoassay format (e.g., a sandwich ELISA with two antibodies recognizing different epitopes). |
| Lower than expected signal or no signal | 1. Antibody does not recognize the linear analog. 2. Issues with the experimental protocol. | 1. Confirm that the antibody is validated for the detection of linear peptides if that is your target. 2. Verify the integrity and concentration of your reagents. 3. Optimize incubation times and temperatures. 4. Ensure proper sample preparation. |
| High variability between replicate wells | 1. Pipetting errors. 2. Improper mixing of reagents. 3. Inconsistent washing steps. | 1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly mix all reagents before use. 3. Ensure consistent and thorough washing of all wells. |
| Inconsistent results between different antibody lots | Lot-to-lot variability in antibody production. | 1. Always validate a new lot of antibody before use in critical experiments. 2. If possible, purchase larger quantities of a single, well-performing lot. |
Quantitative Data Summary
The following table summarizes known cross-reactivity data for some commercially available Endothelin-1 antibodies. Note that specific cross-reactivity with [Ala1,3,11,15]-Endothelin (53-63) is often not reported and may require experimental determination.
| Antibody Specificity | Cross-Reactant | Reported Cross-Reactivity |
| Anti-Endothelin-1 (C-terminal) | Endothelin-2 | High |
| Endothelin-3 | High | |
| Sarafotoxins | Low | |
| Big Endothelin-1 | None | |
| Anti-Endothelin-1 (N-terminal) | Human ET-2 | 100% |
| Human ET-3 | 2% | |
| Human big ET-1 | 100% | |
| Porcine big ET-1 | 50% | |
| VIC | 6% |
Data is compiled from publicly available datasheets and publications.[2][4] Researchers should always consult the specific product documentation for the most accurate information.
Experimental Protocols
General Protocol for Competitive ELISA to Determine Cross-Reactivity
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular assay.
Materials:
-
Microplate pre-coated with a capture antibody specific for Endothelin-1.
-
Endothelin-1 standard.
-
[Ala1,3,11,15]-Endothelin (53-63) peptide.
-
Biotinylated detection antibody against Endothelin-1.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Prepare Reagents: Reconstitute and dilute standards, peptides, and antibodies according to the manufacturer's instructions.
-
Standard Curve: Add 50 µL of assay buffer to all wells. Add 50 µL of each Endothelin-1 standard dilution in duplicate to the appropriate wells.
-
Competition Wells:
-
Add 50 µL of a constant concentration of Endothelin-1 (typically the EC50 concentration from your standard curve) to a new set of duplicate wells.
-
Add 50 µL of serial dilutions of [Ala1,3,11,15]-Endothelin (53-63) to these wells.
-
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the standard curve and the competition curve. Calculate the percentage of inhibition caused by [Ala1,3,11,15]-Endothelin (53-63) to determine the degree of cross-reactivity.
Visualizations
References
- 1. Endothelin-1 Antibody (3G10) [Unconjugated] - C-terminus (MAB3440): Novus Biologicals [novusbio.com]
- 2. Production and characterization of monoclonal antibodies to the carboxyl-terminal heptapeptide of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin 1 Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
- 4. doc.abcam.com [doc.abcam.com]
improving reproducibility in experiments with [Ala1,3,11,15]-Endothelin (53-63)
This technical support center provides researchers, scientists, and drug development professionals with essential information to improve reproducibility in experiments involving the selective Endothelin B (ETB) receptor agonist, [Ala1,3,11,15]-Endothelin (53-63).
Frequently Asked Questions (FAQs)
Q1: What is [Ala1,3,11,15]-Endothelin (53-63)? A1: [Ala1,3,11,15]-Endothelin (53-63) is a linear synthetic peptide analog of Endothelin-1 (ET-1).[1] In this analog, the four cysteine residues of the native peptide have been substituted with alanine.[2] This modification removes the disulfide bridges, converting the peptide into a selective agonist for the ETB receptor.[1][3]
Q2: How selective is this peptide for the ETB receptor over the ETA receptor? A2: The peptide demonstrates high selectivity for the ETB receptor. Reported IC50 values for displacing radiolabeled ET-1 are in the sub-nanomolar range for ETB receptors (e.g., 0.33 nM), while being significantly higher for ETA receptors (e.g., 570 nM to 2200 nM), indicating a selectivity of over 1,700-fold.[1][2]
Q3: How should I reconstitute and store the peptide? A3: The peptide is soluble in water.[2] For long-term storage, it is recommended to desiccate at -20°C. Under these conditions, the peptide is reported to be stable for at least four years.[2] After reconstitution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.
Q4: What is the primary mechanism of action for ETB receptor activation by this agonist? A4: Like other endothelin receptors, the ETB receptor is a G protein-coupled receptor (GPCR).[4][5] Upon activation, it can couple to various G proteins, including Gq, Gs, and Gi.[4] A primary pathway involves coupling to Gq, which activates phospholipase C (PLC), leading to an increase in inositol triphosphate (IP3) and a subsequent rise in intracellular calcium levels.[6][7] Depending on the cell type, this can lead to different physiological outcomes. In endothelial cells, it often stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, while in smooth muscle cells, it can cause vasoconstriction.[6][7]
Troubleshooting Guide
Problem: I am observing no response or an unexpected response (e.g., vasoconstriction instead of vasodilation) in my functional assay.
-
Possible Cause 1: Incorrect Cell/Tissue Type. The physiological response to ETB receptor activation is highly cell-type dependent.[8] Activation on endothelial cells typically causes vasodilation, whereas activation on vascular smooth muscle cells can cause vasoconstriction.[6]
-
Solution: Confirm the primary location of ETB receptors in your experimental model (e.g., endothelium vs. smooth muscle). For vascular ring experiments, ensure the endothelium is intact if you expect a vasodilation response.
-
-
Possible Cause 2: Peptide Degradation. Improper storage or multiple freeze-thaw cycles of the reconstituted peptide can lead to degradation and loss of activity.
-
Solution: Prepare fresh aliquots from a new vial of lyophilized peptide stored at -20°C. Ensure the solvent is of high purity and appropriate for your assay.
-
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure or high concentrations of an agonist can lead to receptor desensitization or downregulation.
-
Solution: Perform a dose-response curve to determine the optimal concentration range. Minimize the pre-incubation time with the agonist to what is necessary to observe a response.
-
Problem: I am experiencing high variability and poor reproducibility between my experimental replicates.
-
Possible Cause 1: Inconsistent Peptide Concentration. Inaccurate pipetting of the highly potent peptide can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach the final nanomolar concentrations. Prepare a master mix of the agonist for each experiment to ensure every replicate receives the same concentration.
-
-
Possible Cause 2: Variable Biological Material. Differences in cell passage number, confluency, or health of tissue preparations can significantly impact results.
-
Solution: Standardize your cell culture or tissue preparation protocols. Use cells within a defined passage number range and ensure consistent tissue handling procedures.
-
-
Possible Cause 3: Crosstalk with ETA Receptors. Although highly selective, at very high concentrations (micromolar range), the agonist may begin to interact with ETA receptors, confounding results.[9]
-
Solution: Use the lowest effective concentration determined from your dose-response curve. To confirm the effect is ETB-mediated, consider running a parallel experiment in the presence of a selective ETA antagonist, such as BQ-123.
-
Data Summary
Table 1: Physicochemical and Storage Information for [Ala1,3,11,15]-Endothelin (53-63)
| Property | Value | Reference |
| Molecular Formula | C109H163N25O32S | [10] |
| Molecular Weight | ~2368 g/mol | |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | |
| Recommended Storage | Desiccate at -20°C | |
| Long-term Stability | ≥ 4 years (at -20°C) | [2] |
| Solubility | Water | [2] |
Table 2: Receptor Binding Affinity (IC50) of [Ala1,3,11,15]-Endothelin (53-63)
| Receptor Subtype | Tissue/Cell Type | IC50 Value (nM) | Reference |
| ETB | Porcine Cerebellum | 0.33 | [2] |
| ETB | Human Bronchus | 0.61 | [9][11] |
| ETB | Human Lung | 0.61 | [9][11] |
| ETA | Porcine Vascular Smooth Muscle (VSMC) | 2200 | [9][11] |
| ETA | Porcine Receptors | 570 | [2] |
Experimental Protocols & Workflows
A common application for this peptide is to characterize ETB receptor pharmacology. Below is a generalized workflow and a detailed protocol for a competitive binding assay.
Caption: Workflow for ETB receptor competitive binding assay.
Protocol: ETB Receptor Competition Binding Assay
This protocol is adapted from methodologies used for high-throughput screening of endothelin receptor ligands.[12]
Objective: To determine the binding affinity (IC50) of [Ala1,3,11,15]-Endothelin (53-63) for the ETB receptor.
Materials:
-
Cell line or tissue homogenate expressing ETB receptors (e.g., A10 cells, porcine cerebellum).[9][12]
-
[Ala1,3,11,15]-Endothelin (53-63)
-
Radiolabeled Endothelin-1 (e.g., [125I]Tyr13-ET-1)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM)
-
96-well microtiter filtration plate with PVDF or glass fiber membranes
-
Scintillation counter or gamma counter
Methodology:
-
Preparation: Prepare a cell membrane suspension or tissue homogenate in ice-cold binding buffer. Determine the total protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.1 nM), 50 µL cell membrane suspension.
-
Non-specific Binding: 50 µL unlabeled ET-1 (1 µM), 50 µL radioligand, 50 µL cell membrane suspension.
-
Competition Binding: 50 µL of [Ala1,3,11,15]-Endothelin (53-63) at various concentrations (e.g., 10 pM to 1 µM), 50 µL radioligand, 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach binding equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through the filtration plate using a cell harvester or vacuum manifold.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, and quantify the bound radioactivity in each well using a suitable counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Signaling Pathways
Activation of the ETB receptor can lead to opposing physiological effects depending on the cell type where the receptor is expressed.
Caption: Cell-dependent signaling pathways of the ETB receptor.
References
- 1. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorbyt.com [biorbyt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to [Ala1,3,11,15]-Endothelin (53-63) and Other ETB Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide agonist [Ala1,3,11,15]-Endothelin (53-63) with other notable endothelin B (ETB) receptor agonists. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their studies of the endothelin system.
Introduction to ETB Receptor Agonists
The endothelin B (ETB) receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including vasodilation, clearance of endothelin-1 (ET-1), and cell proliferation. Activation of the ETB receptor in endothelial cells primarily leads to the release of nitric oxide (NO) and prostacyclin, potent vasodilators. In contrast, its activation on smooth muscle cells can cause vasoconstriction. Selective ETB agonists are invaluable tools for dissecting the specific functions of this receptor subtype in health and disease. [Ala1,3,11,15]-Endothelin (53-63) is a linear analog of ET-1, where the cysteine residues forming disulfide bridges have been replaced with alanine, conferring selectivity for the ETB receptor.[1] This guide compares its performance with other widely used ETB agonists: BQ3020, IRL-1620, and Sarafotoxin S6c.
Quantitative Comparison of ETB Agonist Performance
The following table summarizes the binding affinities of [Ala1,3,11,15]-Endothelin (53-63) and other ETB agonists for both ETA and ETB receptors. The data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Agonist | Receptor Subtype | Binding Affinity (IC50/Ki) | Tissue/Cell Source | Reference |
| [Ala1,3,11,15]-Endothelin (53-63) | ETB | IC50: 0.33 nM | Porcine | [2][3] |
| ETA | IC50: 2200 nM | Porcine | [2][3] | |
| BQ3020 | ETB | IC50: 0.2 nM | Porcine Cerebellar Membranes | [4] |
| ETA | IC50: 940 nM | Aortic Vascular Smooth Muscle Cells | [4] | |
| ETB | Kd: 34.4 pM | Porcine Cerebellar Membranes | [4] | |
| ETB | KDETB: 1.38 nM | Human Heart | [5] | |
| ETA | KDETA: 2.04 µM | Human Heart | [5] | |
| IRL-1620 | ETB | Ki: 16 pM | Porcine Lung Membranes | [6][7] |
| ETA | Ki: 1.9 µM | Porcine Lung Membranes | [6][7] | |
| Sarafotoxin S6c | ETB | Ki: ~20 pM | Rat Hippocampus/Cerebellum | [8] |
| ETA | Ki: ~4500 nM | Rat Atria/Aorta | [8] |
Signaling Pathways and Experimental Workflows
Activation of the ETB receptor initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for characterizing ETB agonists.
Caption: ETB Receptor Signaling Pathway in Endothelial Cells.
Caption: Workflow for ETB Agonist Characterization.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki or IC50) of a test compound for the ETB receptor.
Materials:
-
Cell membranes expressing ETB receptors (e.g., from porcine cerebellum or a recombinant cell line).
-
Radiolabeled ligand (e.g., [125I]-ET-1).
-
Test compounds ([Ala1,3,11,15]-Endothelin (53-63), BQ3020, IRL-1620, Sarafotoxin S6c).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a reaction tube, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand at a fixed concentration (typically below its Kd), 50 µL of the test compound at various concentrations, and 50 µL of the membrane preparation.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM) instead of the test compound.
-
Incubate the reaction mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of an ETB agonist to induce an increase in intracellular calcium concentration ([Ca2+]i), a key downstream signaling event.
Materials:
-
Cells endogenously or recombinantly expressing ETB receptors (e.g., CHO-ETB cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds ([Ala1,3,11,15]-Endothelin (53-63), BQ3020, IRL-1620, Sarafotoxin S6c).
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors.
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Inject a serial dilution of the test compound into the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Record the peak fluorescence intensity for each concentration of the test compound.
-
Plot the change in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Nitric Oxide (NO) Production Assay
This protocol quantifies the production of nitric oxide, a key vasodilator released upon ETB receptor activation in endothelial cells.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Cell culture medium.
-
Test compounds ([Ala1,3,11,15]-Endothelin (53-63), BQ3020, IRL-1620, Sarafotoxin S6c).
-
Griess Reagent System (for measuring nitrite, a stable breakdown product of NO).
-
Nitrite standard solution.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Seed endothelial cells in a 24-well or 48-well plate and culture until confluent.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution to the samples and standards.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the nitrite standard solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Plot the nitrite concentration against the logarithm of the agonist concentration and determine the EC50 value.
Conclusion
[Ala1,3,11,15]-Endothelin (53-63) is a highly selective and potent agonist for the ETB receptor. Its linear structure, lacking disulfide bonds, offers a different pharmacological profile compared to the native endothelins. When compared to other selective ETB agonists such as BQ3020, IRL-1620, and Sarafotoxin S6c, it exhibits comparable or slightly lower affinity for the ETB receptor, depending on the tissue and experimental setup. The choice of agonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided protocols offer a starting point for the in-vitro characterization and comparison of these valuable research tools.
References
- 1. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ala1,3,11,15]-Endothelin | CAS 121204-87-3 | Tocris Bioscience [tocris.com]
- 3. [Ala1,3,11,15]-Endothelin | CymitQuimica [cymitquimica.com]
- 4. A novel radioligand [125I]BQ-3020 selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IRL1620 and [Ala1,3,11,15]-Endothelin (53-63): Potent and Selective Endothelin B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used selective endothelin B (ETB) receptor agonists: IRL1620 and [Ala1,3,11,15]-Endothelin-1. By presenting their biochemical properties, functional activities, and available in vivo data, this document aims to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to IRL1620 and [Ala1,3,11,15]-Endothelin-1
IRL1620, also known as sovateltide, is a synthetic analog of endothelin-1 (ET-1).[1] Structurally, it is succinyl-(Glu(9), Ala(11,15))-endothelin-1 (8–21), a 15-amino acid linear peptide. [Ala1,3,11,15]-Endothelin-1 is a linear synthetic peptide derivative of endothelin-1 where all four cysteine residues have been substituted with alanine. Both molecules are recognized for their high selectivity as agonists for the endothelin B (ETB) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including vasodilation, neuroprotection, and cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for IRL1620 and [Ala1,3,11,15]-Endothelin-1, providing a basis for comparing their receptor binding affinities and selectivity.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (ETA/ETB) | Reference |
| IRL1620 | ETB | 0.016 | - | ~118,750 | [3] |
| ETA | 1900 | - | [3] | ||
| [Ala1,3,11,15]-Endothelin-1 | ETB | - | 0.33 | ~6667 | [4] |
| ETA | - | 2200 | [4] |
Note: Ki and IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Performance Analysis
Receptor Binding and Selectivity
Both IRL1620 and [Ala1,3,11,15]-Endothelin-1 exhibit high selectivity for the ETB receptor over the ETA receptor. Based on the available data, IRL1620 demonstrates a significantly higher binding affinity for the ETB receptor, with a Ki value in the picomolar range (16 pM), making it an exceptionally potent ETB agonist.[3] Its selectivity for ETB over ETA is approximately 118,750-fold. [Ala1,3,11,15]-Endothelin-1 also shows strong and selective binding to the ETB receptor with an IC50 of 0.33 nM and a selectivity of approximately 6667-fold over the ETA receptor.[4] While both are highly selective, the data suggests that IRL1620 possesses a greater affinity and selectivity for the ETB receptor.
Functional Activity
-
IRL1620: In functional assays, IRL1620 has been shown to induce contractions of the guinea pig trachea, indicating its agonistic activity at ETB receptors.[5] Furthermore, extensive in vivo studies have demonstrated its neuroprotective effects. In a rat model of permanent middle cerebral artery occlusion (MCAO), treatment with IRL1620 led to significant improvements in neurological and motor functions, a reduction in infarct volume, and decreased oxidative stress.[6] These effects are attributed to its ability to promote angiogenesis and neurogenesis.
-
[Ala1,3,11,15]-Endothelin-1: Functional studies on [Ala1,3,11,15]-Endothelin-1 have shown that it can elicit endothelium-dependent vasorelaxation in porcine pulmonary arteries, consistent with its ETB agonist activity.[2] However, in a study using rat aorta, it was found to be inactive in inducing contractions, which contrasts with the effects of ET-1 and suggests potential tissue-specific or species-specific differences in its functional profile.
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
Activation of the ETB receptor by agonists like IRL1620 and [Ala1,3,11,15]-Endothelin-1 initiates a cascade of intracellular events. The receptor, being a Gq-protein coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Caption: ETB receptor signaling cascade initiated by agonist binding.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for the endothelin receptors.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a common preclinical model for ischemic stroke, used to evaluate the neuroprotective effects of compounds like IRL1620.
Caption: Workflow for the in vivo MCAO model of ischemic stroke.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki or IC50) of IRL1620 or [Ala1,3,11,15]-Endothelin-1 for ETA and ETB receptors.
Materials:
-
Receptor source: Membranes prepared from tissues expressing endothelin receptors (e.g., porcine lung for ETB, rat heart for ETA).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: IRL1620 and [Ala1,3,11,15]-Endothelin-1.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add receptor membranes, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effects of IRL1620 or [Ala1,3,11,15]-Endothelin-1 in a model of ischemic stroke.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Anesthetic (e.g., isoflurane).
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip.
-
Test compound (IRL1620 or [Ala1,3,11,15]-Endothelin-1) and vehicle.
-
Physiological monitoring equipment (for temperature, etc.).
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximal to the bifurcation.
-
Introduce the nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the animal's weight.
-
Keep the filament in place for the desired duration of occlusion (e.g., 2 hours for transient MCAO) or permanently. For reperfusion, withdraw the filament.
-
Administer the test compound or vehicle at predetermined time points (e.g., intravenously immediately after occlusion).
-
After a set survival period (e.g., 24 hours or 7 days), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with TTC to visualize the infarct area (infarcted tissue remains unstained).
-
Quantify the infarct volume using image analysis software.
Conclusion
Both IRL1620 and [Ala1,3,11,15]-Endothelin-1 are highly selective and potent agonists of the ETB receptor. The available data suggests that IRL1620 exhibits a higher binding affinity and selectivity for the ETB receptor. Furthermore, IRL1620 has a well-documented profile of in vivo efficacy, particularly in models of neurological disease. [Ala1,3,11,15]-Endothelin-1 is also a valuable tool for studying ETB receptor function, though its in vivo effects are less characterized. The choice between these two compounds will depend on the specific requirements of the research, including the desired potency, the experimental model, and the need for in vivo data. This guide provides the necessary information to make an informed decision and to design and execute relevant experiments.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Ala1,3,11,15]-Endothelin | CAS 121204-87-3 | Tocris Bioscience [tocris.com]
- 5. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Linear vs. Cyclic Endothelin Analogue Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linear and cyclic endothelin peptide analogues, focusing on their performance as receptor antagonists. The analysis is supported by experimental data on receptor binding, functional activity, and general pharmacokinetic characteristics to inform preclinical research and drug development strategies.
Introduction to Endothelin Analogues
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G-protein coupled receptors, ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is a primary target for therapeutic intervention in diseases like pulmonary arterial hypertension due to its role in vasoconstriction and cell proliferation. Consequently, the development of ETA-selective antagonists has been a major focus of research. Both linear and cyclic peptide structures have been explored, each presenting a unique profile of activity and stability. Cyclization, in particular, is a common strategy employed to enhance the potency and metabolic stability of peptides by constraining their conformation. This guide compares representative examples of these two classes to highlight the impact of structural topology on pharmacological activity.
Comparative Analysis of Receptor Binding and Functional Potency
The primary measure of a drug candidate's potential is its affinity for the target receptor and its ability to elicit a functional response. For antagonists, this is quantified by binding affinity (KD or Ki) and functional inhibition (pA2 or pKB). A lower KD value indicates higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA2 value indicates greater potency.
This analysis focuses on two well-characterized, ETA-selective peptide antagonists:
-
BQ-123: A cyclic pentapeptide antagonist.
-
FR139317: A linear tripeptide antagonist.
Data Presentation: Receptor Binding Affinity
Competitive ligand binding assays are used to determine the dissociation constant (KD) of unlabeled analogues by measuring their ability to displace a radiolabeled ligand (e.g., [125I]-ET-1) from the receptor. The data below, derived from studies on various cardiac tissues, demonstrates the comparative binding affinities of BQ-123 and FR139317 for ETA and ETB receptors.
Table 1: Comparative Receptor Binding Affinities (KD, nM) of BQ-123 (Cyclic) and FR139317 (Linear)
| Antagonist | Structure | Tissue (Species) | ETA Affinity (KD in nM) | ETB Affinity (KD in µM) | ETA/ETB Selectivity Ratio |
|---|---|---|---|---|---|
| BQ-123 | Cyclic | Human Left Ventricle | 1.4[1] | 1.5[1] | ~1,071 |
| Rat Heart | 1.18 | 1370 | >20,000[2][3] | ||
| Pig Heart | 0.52 | 70.4 | >20,000[2][3] | ||
| FR139317 | Linear | Human Left Ventricle | 1.20 | 287 | >200,000[2][3] |
| Rat Heart | 2.28 | 292 | >20,000[2][3] |
| | | Pig Heart | 2.17 | 47.1 | >20,000[2][3] |
Data compiled from competitive binding assays.[1][2][3] A higher selectivity ratio indicates greater preference for the ETA receptor.
Data Presentation: In Vitro Functional Activity
Functional assays, such as the inhibition of ET-1-induced vasoconstriction in isolated arteries, provide crucial data on the physiological efficacy of an antagonist. The results from a study on guinea-pig iliac artery are presented below.
Table 2: Comparative Functional Antagonist Potency of BQ-123 (Cyclic) and FR139317 (Linear)
| Antagonist | Structure | Assay Parameter | Value |
|---|---|---|---|
| BQ-123 | Cyclic | Apparent pKB | 6.6 - 7.2 |
| Schild Slope | 0.28 ± 0.08 | ||
| FR139317 | Linear | pA2 | 5.82 ± 0.16 |
| | | Schild Slope | 1.32 ± 0.21 |
Data from ET-1-induced contraction in guinea-pig iliac artery.[4] A Schild slope close to 1.0 is indicative of competitive antagonism.
Analysis: The binding data (Table 1) shows that both the cyclic BQ-123 and the linear FR139317 are highly potent and selective antagonists for the ETA receptor, with affinities in the low nanomolar range and selectivities exceeding 20,000-fold in animal tissues.[2][3] Interestingly, in the functional vasoconstriction assay (Table 2), the cyclic analogue BQ-123 demonstrated higher functional potency (higher apparent pKB) than the linear FR139317 (lower pA2).[4] However, the Schild analysis suggests that FR139317 acts as a competitive antagonist, while BQ-123 exhibits a non-competitive mode of antagonism in this specific tissue.[4]
Comparative Analysis of Stability and Pharmacokinetic Profile
A critical differentiator between linear and cyclic peptides lies in their pharmacokinetic properties, particularly metabolic stability. Due to the absence of free N- and C-termini, cyclic peptides are generally less susceptible to degradation by exopeptidases.[5] Their constrained conformation can also confer resistance to cleavage by endopeptidases.
Table 3: General Comparison of Stability and Pharmacokinetic Characteristics
| Parameter | Linear Analogues | Cyclic Analogues | Rationale for Difference |
|---|---|---|---|
| Metabolic Stability | Generally lower | Generally higher | Cyclization protects against exopeptidase degradation and can sterically hinder cleavage by endopeptidases.[5] |
| Plasma Half-life | Often short | Generally longer | Increased resistance to enzymatic degradation leads to slower clearance. |
| Conformational Flexibility | High | Low (Constrained) | The cyclic backbone reduces the number of available low-energy conformations. |
| Receptor Binding | Can be potent | Often more potent | Pre-organization into a bioactive conformation reduces the entropic penalty of binding.[5] |
| Blood-Brain Barrier | Poor | Poor | Both classes are generally too large and polar to cross the BBB, as demonstrated by BQ-123.[6] |
Analysis: Studies comparing linear and cyclic peptides in other contexts have shown significant stability advantages for the cyclic form. For example, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart at neutral pH.[7][8] This increased stability is attributed to the reduced structural flexibility imposed by the ring structure.[7][8] While specific head-to-head pharmacokinetic data for BQ-123 versus FR139317 is limited, the general principles of peptide chemistry strongly suggest that cyclic analogues like BQ-123 possess superior metabolic stability compared to linear analogues. This often translates to a longer plasma half-life and improved in vivo efficacy, although peptide antagonists are still typically characterized by rapid clearance. For instance, after intravenous infusion in humans, BQ-123 was no longer detectable in the plasma after 4 hours.[9]
Visualizing Key Pathways and Processes
To further clarify the mechanisms of action and evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Canonical ETA receptor signaling pathway leading to vasoconstriction.
Caption: Preclinical evaluation workflow for endothelin analogue antagonists.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test analogue (e.g., BQ-123 or FR139317) for endothelin receptors by measuring how effectively it competes with a radiolabeled ligand for receptor binding.
-
Preparation of Membranes: ETA and ETB receptors are sourced from tissue homogenates (e.g., human left ventricle) or cultured cells engineered to express a specific receptor subtype.[2][3] The tissues or cells are homogenized and centrifuged to isolate a membrane-rich fraction, which is then resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of receptor membranes.
-
A fixed concentration of a radiolabeled endothelin ligand, typically [125I]-ET-1, at a concentration at or below its KD value.
-
Varying concentrations of the unlabeled test analogue (the "competitor").
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filter mats. The filters trap the membranes with the bound ligand, while the unbound ligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity. The radioactivity retained on each filter is then measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki or KD value for the test analogue is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This functional assay measures the ability of an antagonist to inhibit the contractile response induced by an agonist (ET-1) in isolated vascular tissue.
-
Tissue Preparation: A blood vessel, such as the guinea-pig iliac artery or porcine coronary artery, is carefully dissected and cut into rings (2-3 mm in length).[4]
-
Mounting: The arterial rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2 / 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of 60-90 minutes.
-
Antagonist Incubation: The test antagonist (e.g., BQ-123 or FR139317) is added to the organ bath at a specific concentration and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated by adding the agonist in a stepwise manner to the organ bath. The resulting contraction (increase in tension) is recorded at each concentration.
-
Data Analysis: The magnitude of the ET-1-induced contraction is measured. The effect of the antagonist is determined by the rightward shift it causes in the ET-1 concentration-response curve. By testing several concentrations of the antagonist, a Schild plot can be constructed to determine the pA2 value and the Schild slope, which provides information on the nature of the antagonism (competitive vs. non-competitive).[4]
Conclusion
The comparative analysis reveals that both linear and cyclic peptide analogues can be designed to be highly potent and selective ETA receptor antagonists. However, significant differences emerge in their functional characteristics and, most notably, their stability.
-
Potency and Selectivity: Both BQ-123 (cyclic) and FR139317 (linear) demonstrate excellent, low-nanomolar binding affinity and high selectivity for the ETA receptor.
-
Functional Activity: The cyclic analogue BQ-123 shows higher functional potency in vasoconstriction assays, though its mechanism may be non-competitive in certain tissues.
-
Stability and Pharmacokinetics: The primary advantage of cyclization is the marked improvement in metabolic stability. By eliminating termini susceptible to exopeptidases and constraining the overall structure, cyclic analogues are more resistant to enzymatic degradation, a critical factor for in vivo applications.
For drug development professionals, the choice between a linear and cyclic scaffold involves a trade-off. While linear peptides can be simpler to synthesize, the superior stability and often higher potency conferred by cyclization make cyclic analogues a more promising platform for developing peptide-based therapeutics with viable pharmacokinetic profiles.
References
- 1. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective endothelin ETA receptor antagonist FR139317 inhibits neointimal thickening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of [Ala1,3,11,15]-Endothelin (53-63) for ETB Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Ala1,3,11,15]-Endothelin (53-63), a linear analog of Endothelin-1 (ET-1), and its specificity for the endothelin type B (ETB) receptor. Data presented herein is supported by experimental findings from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the endothelin system and developing targeted therapeutics.
Executive Summary
[Ala1,3,11,15]-Endothelin (53-63) is a potent and highly selective agonist for the ETB receptor. Structure-activity relationship studies, primarily through the substitution of cysteine residues with alanine, have elucidated the critical role of the peptide's linear sequence, rather than its disulfide bridges, for ETB receptor binding and activation. This selective agonism makes it a valuable tool for distinguishing ETB receptor-mediated physiological effects from those mediated by the ETA receptor. This guide compares its binding affinity and functional activity with other well-established ETB-selective agonists, BQ-3020 and IRL-1620.
Comparative Performance Data
The following table summarizes the binding affinities and functional potencies of [Ala1,3,11,15]-Endothelin (53-63) and other selective ETB receptor agonists. This quantitative data highlights the high selectivity of these compounds for the ETB receptor over the ETA receptor.
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Functional Potency (EC50, nM) | Selectivity (ETA/ETB) | Reference |
| [Ala1,3,11,15]-Endothelin (53-63) | ETB | ~0.5 (IC50) | Potent vasorelaxation | ~1700-fold | [1] |
| ETA | ~850 (IC50) | - | [1] | ||
| BQ-3020 | ETB | 0.18 (Ki) | 0.57 (Vasoconstriction) | ~5389-fold | [2][3] |
| ETA | 970 (Ki) | - | [2] | ||
| IRL-1620 | ETB | 0.016 (Ki) | Induces vasodilation | ~118,750-fold | |
| ETA | 1900 (Ki) | - |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to endothelin receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing either ETA or ETB receptors (e.g., porcine aortic vascular smooth muscle cells for ETA and porcine cerebellum for ETB).[1]
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: [Ala1,3,11,15]-Endothelin (53-63), BQ-3020, IRL-1620.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Endothelium-Dependent Vasorelaxation
This protocol describes a method to assess the functional activity of ETB receptor agonists by measuring their ability to induce vasorelaxation in isolated arterial rings.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inducing vasorelaxation, a characteristic response to endothelial ETB receptor activation.
Materials:
-
Isolated arterial rings with intact endothelium (e.g., porcine pulmonary artery).[4]
-
Organ bath system with physiological salt solution (PSS), maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Vasoconstrictor agent (e.g., norepinephrine or phenylephrine).
-
Test compounds: [Ala1,3,11,15]-Endothelin (53-63), BQ-3020, IRL-1620.
-
Force transducer and data acquisition system.
Procedure:
-
Mount the arterial rings in the organ baths containing PSS and allow them to equilibrate under a resting tension.
-
Pre-contract the rings with a submaximal concentration of a vasoconstrictor to induce a stable tone.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tone.
-
Generate a concentration-response curve and calculate the EC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Activation of the ETB receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The following diagrams illustrate the canonical ETB receptor signaling pathway and a typical experimental workflow for assessing agonist specificity.
Caption: ETB Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion
The available data strongly supports the classification of [Ala1,3,11,15]-Endothelin (53-63) as a highly selective ETB receptor agonist. Its approximately 1700-fold greater affinity for the ETB receptor over the ETA receptor, combined with its potent functional activity in ETB-mediated responses such as vasorelaxation, makes it an invaluable pharmacological tool.[1][4] When compared to other selective ETB agonists like BQ-3020 and IRL-1620, [Ala1,3,11,15]-Endothelin (53-63) demonstrates comparable selectivity and potency. For researchers aiming to dissect the specific roles of the ETB receptor in various physiological and pathological processes, [Ala1,3,11,15]-Endothelin (53-63) serves as a reliable and effective experimental agent.
References
- 1. A novel radioligand [125I]BQ-3020 selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-3020 | ETB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Endothelin Receptor Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic endothelin receptor agonists, supported by experimental data. It delves into their performance, outlines detailed experimental protocols, and visualizes key biological and experimental processes.
Endothelin (ET) receptors, primarily ET-A and ET-B, are G-protein coupled receptors (GPCRs) that play crucial roles in vasoconstriction, cell proliferation, and various other physiological and pathophysiological processes. The development of synthetic agonists targeting these receptors is vital for advancing our understanding of the endothelin system and for the discovery of novel therapeutics. This guide provides a comparative analysis of key synthetic endothelin receptor agonists, focusing on their binding affinity, functional potency, and receptor selectivity.
Comparative Analysis of Agonist Performance
The following tables summarize the quantitative data for several synthetic and natural endothelin receptor agonists, providing a clear comparison of their binding affinities (Ki) and functional potencies (EC50 or IC50).
Table 1: Binding Affinity (Ki) of Endothelin Receptor Agonists
| Agonist | Receptor Subtype | Species | Cell/Tissue Type | Ki (nM) | Citation |
| ET-A Selective | |||||
| [D-Lys9]cyclo11–15 ET-1(9–21) | ET-A | Rat | Thoracic Aorta | - | [1] |
| ET-B Selective | |||||
| IRL-1620 | ET-B | Porcine | Lung Membranes | 0.016 | [2] |
| ET-A | Porcine | Lung Membranes | 1900 | [2] | |
| BQ-3020 | ET-B | Human | Recombinant | 0.18 | |
| ET-A | Human | Recombinant | 970 | ||
| Sarafotoxin S6c | ET-B | Rat | Hippocampus/Cerebellum | ~0.02 | [2] |
| ET-A | Rat | Atria/Aorta | ~4500 | [2] | |
| Natural Ligands | |||||
| Endothelin-1 (ET-1) | ET-A | Rat | A10 Cells | 0.14 | [3] |
| Endothelin-2 (ET-2) | ET-A | Rat | A10 Cells | 0.16 | [3] |
| Endothelin-3 (ET-3) | ET-A | Rat | A10 Cells | 16 | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of Endothelin Receptor Agonists
| Agonist | Assay Type | Receptor Subtype | Species | Cell/Tissue Type | EC50/IC50 (nM) | Citation |
| ET-A Selective | ||||||
| [D-Lys9]cyclo11–15 ET-1(9–21) | Vasoconstriction | ET-A | Rat | Thoracic Aorta | 230 | [1] |
| ET-B Selective | ||||||
| BQ-3020 | [125I]ET-1 Displacement | ET-B | Porcine | Cerebellar Membranes | 0.2 (IC50) | [2] |
| [125I]ET-1 Displacement | ET-A | Porcine | Aortic Smooth Muscle | 940 (IC50) | [2] | |
| Sarafotoxin S6c | PI Turnover | ET-B | Rat | Hippocampus | ~10 (EC50) | [2] |
| PI Turnover | ET-A | Rat | Atria | >1000 (EC50) | [2] | |
| Natural Ligands | ||||||
| Endothelin-1 (ET-1) | Vasoconstriction | ET-A | Rat | Thoracic Aorta | 6.8 | [1] |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [Ala1,3,11,15]-Endothelin (53-63): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of bioactive peptides like [Ala1,3,11,15]-Endothelin (53-63) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this synthetic peptide, ensuring the protection of personnel and adherence to standard laboratory practices.
Essential Safety and Handling Information
Prior to disposal, it is imperative to handle the compound with appropriate personal protective equipment (PPE). The following table summarizes key safety and handling information based on data for the parent compound, [Ala1,3,11,15]-Endothelin 1.
| Parameter | Information | Source |
| Storage Temperature | -20°C | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask | [2] |
| Solubility | Soluble in water | [1] |
| Physical Form | Solid | [1] |
| Hazard Statements | Not specified in available documentation. Treat as a potentially bioactive compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of [Ala1,3,11,15]-Endothelin (53-63) in a laboratory setting. This procedure is designed to minimize exposure and ensure that the waste is handled in a compliant manner.
1. Decontamination of Solutions:
-
Aqueous Solutions: For solutions of [Ala1,3,11,15]-Endothelin (53-63), inactivation can be achieved by adding a sufficient volume of a strong oxidizing agent, such as a 10% sodium hypochlorite solution (bleach), and allowing it to react for at least 30 minutes. The pH of the resulting solution should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Solvents: If the peptide is dissolved in an organic solvent, it should be collected in a designated hazardous waste container for organic solvents. Do not add bleach to organic solvents.
2. Disposal of Solid Waste:
-
Unused Product: Unused solid [Ala1,3,11,15]-Endothelin (53-63) should be considered chemical waste. It should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, vials, gloves, and bench paper, should be considered contaminated. These items should be collected in a designated hazardous waste bag or container.
3. Disposal of Empty Containers:
-
Rinsing: Empty vials that contained the peptide should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and treated as hazardous waste as described in step 1.
-
Disposal: After triple-rinsing, the defaced, empty container can typically be disposed of as regular laboratory glass waste, in accordance with institutional policies.
4. Final Disposal:
-
All collected hazardous waste (decontaminated solutions, solid waste, and contaminated materials) must be disposed of through the institution's official hazardous waste management program. Ensure all waste containers are properly labeled with the contents and associated hazards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of [Ala1,3,11,15]-Endothelin (53-63).
Caption: Workflow for the proper disposal of [Ala1,3,11,15]-Endothelin (53-63).
It is essential to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. By following these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling [Ala1,3,11,15]-Endothelin (53-63)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of [Ala1,3,11,15]-Endothelin (53-63). Adherence to these procedures is essential to ensure personal safety and maintain the integrity of this bioactive peptide.
Personal Protective Equipment (PPE)
While specific toxicological properties of [Ala1,3,11,15]-Endothelin (53-63) have not been thoroughly investigated, it should be handled with care as a potent bioactive compound.[1] The following personal protective equipment is mandatory when handling the lyophilized powder and its solutions.[2][3]
| PPE Category | Item | Specifications | Rationale |
| Respiratory Protection | Dust Mask | N95 or higher | Prevents inhalation of the lyophilized powder, which can be hazardous.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields | Protects eyes from accidental splashes of the peptide solution.[1][4] |
| Hand Protection | Disposable Gloves | Nitrile gloves | Prevents skin contact with the peptide.[2][5] Gloves should be changed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination.[3][4] |
Operational Plan: Handling Procedures
[Ala1,3,11,15]-Endothelin (53-63) is typically supplied as a lyophilized powder, which is hygroscopic (readily absorbs moisture from the air).[6] Proper handling is crucial to ensure the stability and accuracy of experimental results.
Experimental Workflow for Handling
Caption: Workflow for safe handling and reconstitution of lyophilized peptides.
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature inside a desiccator.[6] This prevents condensation and moisture absorption, which can degrade the peptide.[7]
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Weighing: Open the vial and quickly weigh the desired amount of peptide in a controlled environment. Minimize the time the vial is open.[8]
-
Reconstitution: Dissolve the peptide in a sterile, appropriate buffer. The choice of buffer will depend on the experimental requirements.
-
Storage of Stock: Tightly reseal the vial containing the remaining lyophilized peptide and store it at -20°C for short-term storage or -80°C for long-term storage, protected from light.[9][10]
-
Storage of Solution: For reconstituted peptide, it is best to prepare aliquots for single-use to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for short-term use or -80°C for longer-term stability.[10]
Disposal Plan
All materials contaminated with [Ala1,3,11,15]-Endothelin (53-63) and the peptide itself must be disposed of as chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1]
Disposal Workflow
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Ala1,3,11,15 -Endothelin 1 121204-87-3 [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. bachem.com [bachem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. genscript.com [genscript.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. limitlesslifenootropics.com [limitlesslifenootropics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
